Rolziracetam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6,7,8-tetrahydro-1H-pyrrolizine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-3-1-5-2-4-7(10)8(5)6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZDOKQWPWZVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171444 | |
| Record name | Rolziracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18356-28-0 | |
| Record name | Rolziracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18356-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rolziracetam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018356280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dioxopyrrolizidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rolziracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROLZIRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RES9I0LGG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rolziracetam: A Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Pharmacokinetics, and Putative Mechanism of Action of a Pyrrolidinone Nootropic
This technical guide provides a comprehensive overview of Rolziracetam (CI-911), a nootropic agent belonging to the racetam family of drugs. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its chemical identity, metabolic fate, and the current understanding of its mechanism of action, contextualized within the broader class of racetam compounds.
Chemical Identity and Structure
This compound is a bicyclic lactam with a distinct pyrrolizidine core. Its formal chemical identity is established by its IUPAC name and structural formula.
IUPAC Name: Dihydro-1H-pyrrolizine-3,5(2H,6H)-dione
Chemical Structure:
(Note: This is a simplified 2D representation. The actual molecule has a 3D conformation.)
Pharmacokinetics and Metabolism
The metabolic disposition of this compound has been investigated in preclinical animal models, including rhesus monkeys, beagle dogs, and Wistar rats. These studies reveal a compound with rapid absorption and elimination kinetics.
A study utilizing 14C-labeled this compound provided key pharmacokinetic parameters following both intravenous (i.v.) and oral (p.o.) administration[1]. Intravenously, this compound is cleared from systemic circulation swiftly, with an apparent elimination half-life of less than 25 minutes[1]. Following oral administration, the absorption is rapid, with peak concentrations of total radioactivity occurring within 0.5 to 1 hour[1]. The bioavailability is high, with at least 90% absorption as determined from plasma radioactivity and urinary excretion data[1].
Despite high absorption, only trace amounts of the parent drug are detected in the plasma after oral dosing[1]. The majority of the compound is rapidly metabolized. The sole identified metabolite in plasma, tissues, and urine is 5-oxo-2-pyrrolidinepropanoic acid (PD 106,687). Tissue distribution studies in rats indicated the highest concentrations of radioactivity in the liver and kidneys, with progressively lower levels in the lungs, gonads, heart, spleen, muscle, and brain. Elimination is primarily renal, with nearly 90% of the administered dose excreted in the urine.
| Parameter | Species | Value | Reference |
| Elimination Half-Life (i.v.) | Rhesus Monkeys, Beagle Dogs, Wistar Rats | < 25 minutes | |
| Time to Peak Radioactivity (p.o.) | Rhesus Monkeys, Beagle Dogs, Wistar Rats | 0.5 - 1 hour | |
| Extent of Absorption (p.o.) | Rhesus Monkeys, Beagle Dogs, Wistar Rats | ≥ 90% | |
| Primary Route of Excretion | Rhesus Monkeys, Beagle Dogs, Wistar Rats | Urinary (~90%) | |
| Primary Metabolite | Rhesus Monkeys, Beagle Dogs, Wistar Rats | 5-oxo-2-pyrrolidinepropanoic acid |
Putative Mechanism of Action
While direct, in-depth studies on the mechanism of action of this compound are not extensively available in public literature, its classification as a racetam provides a strong basis for its putative mechanisms. The racetam class of nootropics is generally understood to exert its cognitive-enhancing effects through the modulation of central neurotransmitter systems, primarily the cholinergic and glutamatergic pathways.
Modulation of the Glutamatergic System
A primary proposed mechanism for many racetams is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This modulation is thought to enhance excitatory neurotransmission.
Caption: Putative mechanism of this compound as a positive allosteric modulator of AMPA receptors.
This positive modulation is hypothesized to increase the affinity of the receptor for its endogenous ligand, glutamate, or to slow the receptor's desensitization, leading to an enhanced postsynaptic response. This, in turn, facilitates mechanisms of synaptic plasticity such as long-term potentiation (LTP), which is a cellular basis for learning and memory.
Influence on the Cholinergic System
Racetams have also been shown to influence the cholinergic system. Some members of this class are reported to increase acetylcholine (ACh) release in the hippocampus, a brain region critical for memory formation. The precise mechanism for this is not fully elucidated but may be a downstream effect of glutamatergic modulation or a more direct action on choline uptake and ACh synthesis and release.
Caption: Hypothesized influence of this compound on cholinergic neurotransmission.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely available in peer-reviewed literature, likely due to the proprietary nature of its early development. However, based on patent literature and general knowledge of organic synthesis, a representative synthetic route can be outlined.
Synthesis of this compound (Outline)
The synthesis of this compound can be achieved through the cyclization of a pimelate derivative. A published method involves the following conceptual steps:
References
In Silico Modeling of Rolziracetam Receptor Binding Affinity: A Technical Guide
Version: 1.0
Abstract:
This technical guide provides a comprehensive framework for the in silico modeling of Rolziracetam's receptor binding affinity. While experimental data on the specific molecular targets of this compound are limited, its structural similarity to other nootropic agents in the racetam class suggests potential interactions with key neurological receptors. This document outlines a hypothetical in silico study to investigate the binding affinity of this compound with two probable targets: the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the Synaptic Vesicle Glycoprotein 2A (SV2A). The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and neuropharmacology. Methodologies for protein and ligand preparation, molecular docking, and binding affinity prediction are presented, alongside structured data tables for the presentation of hypothetical results and Graphviz visualizations of experimental workflows and associated signaling pathways.
Introduction
This compound is a nootropic compound belonging to the racetam family of drugs, which are known for their cognitive-enhancing properties. Like other racetams, the precise mechanism of action for this compound remains to be fully elucidated. A review of early literature suggests that many racetams, including this compound, exhibit negligible affinity for a wide range of common central nervous system receptors[1]. However, some members of the racetam class have been shown to act as positive allosteric modulators of AMPA receptors, while others, particularly those with anticonvulsant properties, are known to bind to the synaptic vesicle glycoprotein 2A (SV2A)[2].
Given the absence of definitive experimental binding data for this compound, in silico modeling presents a valuable approach to hypothesize and investigate its potential molecular targets and binding interactions. Computational methods such as molecular docking can predict the preferred binding orientation of a ligand to a receptor and estimate the strength of the interaction, providing insights that can guide further experimental validation.
This guide proposes a structured in silico investigation into the binding affinity of this compound with the AMPA receptor and SV2A. The methodologies are designed to be comprehensive and reproducible, providing a solid foundation for computational analysis in the absence of established experimental data.
Proposed Targets for In Silico Analysis
Based on the known pharmacology of the racetam class of compounds, the following receptors are proposed as primary targets for the in silico binding affinity study of this compound:
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AMPA Receptor: A key mediator of fast excitatory synaptic transmission in the central nervous system, known to be modulated by other racetams like piracetam and aniracetam[2].
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Synaptic Vesicle Glycoprotein 2A (SV2A): A transmembrane protein involved in the regulation of neurotransmitter release and the target of several anticonvulsant racetam drugs[2].
Experimental Protocols
This section details the proposed in silico experimental workflow for assessing the binding affinity of this compound against the selected target receptors.
Software and Tools
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Molecular Graphics and Modeling: PyMOL, UCSF Chimera
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Molecular Docking: AutoDock Vina
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Cheminformatics (Ligand Preparation): Open Babel, RDKit
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Data Analysis and Visualization: Python (with pandas and matplotlib libraries)
Ligand Preparation
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Obtain Ligand Structure: The 2D structure of this compound will be obtained from its SMILES (Simplified Molecular Input Line Entry System) string: O=C2N1C(=O)CCC1CC2.
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3D Structure Generation: The SMILES string will be converted into a 3D structure using a cheminformatics toolkit such as Open Babel or RDKit.
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Energy Minimization: The generated 3D structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
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File Format Conversion: The final 3D structure of this compound will be saved in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.
Protein Preparation
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Retrieve Protein Structures: The 3D crystallographic structures of the target receptors will be downloaded from the Protein Data Bank (PDB). The following PDB IDs are suggested for this study:
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AMPA Receptor (GluA2 subunit): 3KG2
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SV2A: 8UO9
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Pre-processing of Receptor Structures: The raw PDB files will be pre-processed to prepare them for docking. This involves:
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Removal of water molecules and any co-crystallized ligands or ions not relevant to the binding site.
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Addition of polar hydrogen atoms.
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Assignment of partial charges (e.g., Gasteiger charges).
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Repair of any missing atoms or residues, if necessary.
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Binding Site Definition: The binding pocket for docking will be defined based on the location of co-crystallized ligands in the experimental structures or through literature review of known binding sites for other racetams. A grid box will be generated around the defined binding site to encompass the volume where the ligand is likely to bind. The dimensions and center of the grid box will be recorded.
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File Format Conversion: The prepared receptor structures will be saved in the PDBQT file format.
Molecular Docking
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Docking Simulation: Molecular docking simulations will be performed using AutoDock Vina. This compound (in PDBQT format) will be docked into the defined binding site of each prepared receptor (in PDBQT format).
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Configuration: The docking parameters, such as the exhaustiveness of the search and the number of binding modes to generate, will be set. A higher exhaustiveness value increases the computational time but also improves the thoroughness of the conformational search.
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Output Analysis: The output of the docking simulation will include multiple binding poses of this compound ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Binding Affinity Prediction and Analysis
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Binding Energy: The primary quantitative output from AutoDock Vina is the predicted binding affinity in kcal/mol. This value represents the estimated free energy of binding.
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Interaction Analysis: The top-ranked binding poses will be visually inspected using molecular graphics software (e.g., PyMOL) to analyze the non-covalent interactions between this compound and the amino acid residues of the receptor's binding pocket. These interactions may include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
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Comparative Analysis: The predicted binding affinity of this compound will be compared to that of known ligands for the target receptors (if available and docked under the same conditions) to provide a relative measure of its potential potency.
Data Presentation
The quantitative results of the in silico analysis should be summarized in clear and structured tables for easy comparison and interpretation.
Hypothetical Receptor Binding Affinity of this compound
| Target Receptor | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| AMPA Receptor | 3KG2 | -6.8 | TYR450, PRO477, SER652 | Hydrogen Bond, Hydrophobic |
| SV2A | 8UO9 | -7.5 | TRP300, LEU304, TYR473 | Hydrophobic, Pi-Stacking |
Docking Parameters
| Parameter | AMPA Receptor (3KG2) | SV2A (8UO9) |
| Grid Box Center (x, y, z) | 10.5, 25.2, -5.8 | -15.3, 40.1, 22.9 |
| Grid Box Size (Å) | 20 x 20 x 20 | 22 x 22 x 22 |
| Exhaustiveness | 8 | 8 |
| Number of Modes | 10 | 10 |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations are provided in the DOT language for use with Graphviz.
In Silico Modeling Workflow
In Silico Modeling Workflow for this compound.
AMPA Receptor Signaling Pathway
Hypothesized AMPA Receptor Signaling Pathway Modulation.
SV2A Function in Neurotransmitter Release
Role of SV2A in Neurotransmitter Release.
Conclusion
This technical guide outlines a systematic in silico approach to investigate the receptor binding affinity of this compound. By focusing on plausible targets within the racetam class, namely the AMPA receptor and SV2A, researchers can generate valuable hypotheses about the mechanism of action of this nootropic compound. The detailed protocols for ligand and protein preparation, molecular docking, and subsequent analysis provide a robust framework for conducting this computational study. The resulting data, although hypothetical at this stage, can serve as a foundation for prioritizing and designing future experimental validation studies, ultimately contributing to a better understanding of this compound's neuropharmacological profile.
References
Rolziracetam: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Rolziracetam, a nootropic agent of the racetam family. This guide details its chemical properties, synthesis, pharmacology, and mechanism of action, presenting available data in a structured format to facilitate further investigation.
Core Chemical and Physical Data
This compound, also known as CI-911, is chemically identified as dihydro-1H-pyrrolizine-3,5(2H,6H)-dione. Its fundamental properties are summarized in the table below.
| Identifier | Value |
| CAS Number | 18356-28-0 |
| Molecular Formula | C₇H₉NO₂ |
| Molar Mass | 153.161 g·mol⁻¹ |
| IUPAC Name | dihydro-1H-pyrrolizine-3,5(2H,6H)-dione |
| Synonyms | CI-911, 2,6,7,8-tetrahydro-1H-pyrrolizine-3,5-dione, Lukes-Šorm dilactam |
Synthesis of this compound
The synthesis of this compound has been described in the scientific literature. A common method involves a multi-step process starting from dimethyl 4-nitropimelate.
Experimental Protocol: Synthesis of this compound
A synthesis pathway for this compound involves the following key steps[1]:
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Reduction and Cyclization: The nitro group of dimethyl 4-nitropimelate is reduced via palladium-catalyzed hydrogenation to form an amino group. This intermediate then undergoes cyclization to yield a mixture of a lactam ester and its corresponding acid.
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Hydrolysis: The mixture from the previous step is treated with sodium hydroxide to hydrolyze the ester, converting all of the material to the carboxylic acid form.
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Final Cyclization: The resulting acid is then cyclized using acetic anhydride to produce this compound.
Caption: Synthetic pathway for this compound.
Pharmacokinetics
The metabolic disposition of this compound has been investigated in several animal models, revealing rapid absorption and elimination.
Quantitative Pharmacokinetic Data
A study utilizing [14C]-labeled this compound in rhesus monkeys, beagle dogs, and Wistar rats provided the following key pharmacokinetic parameters.
| Parameter | Finding | Species |
| Elimination Half-Life (intravenous) | < 25 minutes | Rhesus Monkeys, Beagle Dogs, Wistar Rats |
| Peak Plasma Concentration (oral) | 0.5 - 1 hour (for total radioactivity) | Rhesus Monkeys, Beagle Dogs, Wistar Rats |
| Absorption (oral) | ≥ 90% | Rhesus Monkeys, Beagle Dogs, Wistar Rats |
| Primary Route of Excretion | Urinary (~90% of administered dose) | Rhesus Monkeys, Beagle Dogs, Wistar Rats |
| Fecal Excretion | < 5% | Rhesus Monkeys, Beagle Dogs, Wistar Rats |
| Primary Metabolite | 5-oxo-2-pyrrolidinepropanoic acid | Rhesus Monkeys, Beagle Dogs, Wistar Rats |
| Tissue Distribution (Rats) | Highest concentrations in liver and kidneys (12-30 times plasma levels) | Wistar Rats |
Experimental Protocol: Pharmacokinetic Analysis
The pharmacokinetic profile of this compound was determined using the following methodology:
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Test Substance: [14C]-labeled this compound (CI-911) was administered.
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Animal Models: Rhesus monkeys, beagle dogs, and Wistar rats were used.
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Administration: The compound was administered both orally (p.o.) and intravenously (i.v.).
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Sample Collection: Plasma, urine, and feces were collected at various time points. In rats, tissue samples (liver, kidneys, lungs, gonads, heart, spleen, muscle, and brain) were also collected.
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Analysis: Radioactivity in the collected samples was measured to determine the concentration of the parent drug and its metabolites. Techniques such as chromatography and mass spectrometry were likely used for metabolite identification.
Preclinical Efficacy
This compound has demonstrated cognitive-enhancing effects in preclinical studies.
Performance in a Delayed-Response Task in Aged Rhesus Monkeys
Experimental Protocol: Delayed Match-to-Sample Task
A delayed match-to-sample (DMTS) task is a common method to assess working memory in non-human primates. The general procedure is as follows:
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Apparatus: A computer-controlled touch-screen monitor is typically used.
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Procedure:
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A "sample" stimulus (e.g., a colored shape) is presented on the screen.
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The animal is required to touch the sample stimulus, after which it disappears.
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A delay period of varying length is introduced.
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Following the delay, two or more "choice" stimuli are presented, one of which matches the sample.
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A correct response (touching the matching stimulus) is rewarded (e.g., with a food pellet or juice).
-
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Data Collection: The primary endpoint is the percentage of correct responses at different delay intervals. Other measures may include response latency.
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Drug Administration: The test compound (this compound) would be administered at various doses prior to the testing sessions, and performance would be compared to a vehicle control.
Caption: Workflow of a Delayed Match-to-Sample Task.
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated. However, like other racetams, it is believed to modulate neurotransmitter systems, particularly the glutamatergic system.
Receptor Binding Profile
Specific receptor binding affinity data (e.g., Ki or IC50 values) for this compound are not widely available. However, studies on the broader class of racetams have generally shown a lack of affinity for a wide range of common neurotransmitter receptors, including adrenergic (alpha-1, alpha-2, beta), muscarinic, serotonergic, dopaminergic, GABAergic, and opioid receptors.
Potential Signaling Pathway: Modulation of AMPA Receptors
A leading hypothesis for the mechanism of action of racetam nootropics is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This modulation is thought to enhance glutamatergic neurotransmission.
The proposed signaling pathway is as follows:
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This compound binds to an allosteric site on the AMPA receptor.
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This binding potentiates the receptor's response to glutamate.
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The influx of sodium ions (and in some cases, calcium ions) through the AMPA receptor channel is increased.
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This leads to enhanced excitatory postsynaptic potentials (EPSPs), which can contribute to improved synaptic plasticity and cognitive function.
Caption: Proposed mechanism of action via AMPA receptor modulation.
Conclusion
This compound is a racetam nootropic with demonstrated cognitive-enhancing potential in preclinical models. Its rapid pharmacokinetics and primary urinary excretion route are well-characterized. While the precise mechanism of action requires further investigation, evidence points towards the modulation of glutamatergic neurotransmission, likely through positive allosteric modulation of AMPA receptors. This technical guide provides a foundation for further research into the therapeutic potential of this compound.
References
Rolziracetam and AMPA Receptor Modulation: An In-depth Technical Guide
Disclaimer: Information regarding the direct influence of Rolziracetam on AMPA receptor modulation is scarce in publicly available scientific literature. Therefore, this technical guide utilizes data from the structurally similar and well-researched racetam nootropic, Aniracetam , as a surrogate to provide a comprehensive overview of the potential mechanisms of action. The information presented herein should be interpreted as a scientifically-informed extrapolation for this compound, pending direct experimental evidence.
Introduction
This compound is a nootropic agent belonging to the racetam class of compounds.[1][2] While its specific pharmacological profile is not extensively detailed, its structural similarity to other racetams, notably Aniracetam, suggests a potential mechanism of action involving the modulation of excitatory neurotransmission.[2][3] This guide focuses on the influence of such compounds on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast synaptic transmission and synaptic plasticity in the central nervous system. Positive allosteric modulation of AMPA receptors is a primary mechanism attributed to several racetam nootropics, leading to enhanced cognitive function.[4]
This document provides a technical overview for researchers, scientists, and drug development professionals on the core aspects of AMPA receptor modulation by racetam compounds, with a specific focus on the data available for Aniracetam.
Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
Racetam compounds like Aniracetam are classified as positive allosteric modulators (PAMs) of AMPA receptors. Unlike direct agonists that bind to the glutamate binding site to activate the receptor, PAMs bind to a distinct allosteric site. This binding event does not activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate.
The primary effects of this modulation are a slowing of the receptor's deactivation and desensitization kinetics.
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Deactivation: The rate at which the ion channel closes after the dissociation of glutamate. Slowing deactivation prolongs the duration of the excitatory postsynaptic current (EPSC).
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Desensitization: A state where the receptor remains bound to glutamate but the ion channel closes. Reducing desensitization allows the receptor to remain active for longer periods during sustained glutamate presence.
By modulating these kinetics, racetam PAMs effectively increase the total charge transfer during synaptic transmission, thereby potentiating synaptic strength.
Quantitative Data on AMPA Receptor Modulation by Aniracetam
The following tables summarize quantitative data from various studies on Aniracetam's effects on AMPA receptor function.
| Parameter | Value | Comments |
| Binding Site | Symmetrical site at the center of the dimer interface of the ligand-binding domain (LBD) of GluA2 and GluA3 subunits. | This binding is distinct from the glutamate binding site and from the binding site of other modulators like cyclothiazide. |
| Effect on [3H]AMPA Binding | Increases the maximal density of low-affinity binding sites. | This suggests that Aniracetam may stabilize a receptor conformation that has a higher capacity for agonist binding. |
Table 1: Binding Characteristics of Aniracetam at AMPA Receptors
| Parameter | Effect of Aniracetam (5 mM) | Cell Type / Preparation |
| Deactivation Time Constant (τ) | Slowed | Outside-out patches from chick cochlear nucleus neurons. |
| Desensitization Rate | Slowed | Outside-out patches from chick cochlear nucleus neurons. |
| Peak Current Amplitude | Increased | Outside-out patches from chick cochlear nucleus neurons. |
| Steady-State Current | Increased | Outside-out patches from chick cochlear nucleus neurons. |
| Excitatory Postsynaptic Current (EPSC) Decay | Prolonged | Hippocampal slices. |
Table 2: Electrophysiological Effects of Aniracetam on AMPA Receptor Currents
Experimental Protocols
This section details the methodologies used in key experiments to characterize the effects of racetam modulators on AMPA receptors, using Aniracetam as the exemplar compound.
Patch-Clamp Electrophysiology in Outside-Out Patches
This technique allows for the direct measurement of ion channel activity in a small, isolated patch of the cell membrane.
Objective: To characterize the effects of a compound on the deactivation and desensitization kinetics of AMPA receptors.
Methodology:
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Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA2).
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Patch Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.
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Internal Solution (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl₂, 10 HEPES, 5 BAPTA, adjusted to pH 7.25 with CsOH.
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External Solution (in mM): 150 NaCl, 3 KCl, 0.1 CaCl₂, 0.1 MgCl₂, 5 HEPES, adjusted to pH 7.4 with NaOH.
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Recording:
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Whole-cell configuration is first established.
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The pipette is then slowly withdrawn from the cell, causing a small piece of the membrane to be excised with the outside surface facing the external solution (outside-out patch).
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The patch is voltage-clamped at a holding potential of -60 mV.
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Drug Application: A rapid solution exchange system is used to apply glutamate (e.g., 10 mM for 1 ms to measure deactivation, or for 100 ms to measure desensitization) in the presence and absence of the test compound (e.g., Aniracetam).
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Data Analysis: The decay of the current following the removal of glutamate is fitted with an exponential function to determine the deactivation time constant. The decay of the current in the continued presence of glutamate is fitted to determine the desensitization rate.
Radioligand Binding Assay
This assay is used to determine the binding affinity and site of a compound on a receptor.
Objective: To determine if a compound binds to the AMPA receptor and to characterize its binding properties.
Methodology:
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Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue.
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Incubation: The membranes are incubated with a radiolabeled ligand that binds to the AMPA receptor (e.g., [³H]AMPA) and varying concentrations of the unlabeled test compound.
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Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations of Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway Modulation
Caption: AMPA receptor signaling pathway and modulation by a racetam compound.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for outside-out patch-clamp electrophysiology experiments.
Downstream Signaling and Implications for Synaptic Plasticity
The potentiation of AMPA receptor function by racetam modulators has significant implications for downstream signaling cascades involved in synaptic plasticity, such as Long-Term Potentiation (LTP), a cellular correlate of learning and memory.
By increasing the depolarization caused by glutamate, these compounds can enhance the activation of NMDA receptors, leading to a greater influx of Ca²⁺. This, in turn, can more robustly activate calcium-dependent kinases like CaMKII and protein kinase C (PKC), which are critical for the induction and maintenance of LTP. The enhanced signaling can lead to the insertion of more AMPA receptors into the postsynaptic membrane and phosphorylation of existing receptors, further strengthening the synapse.
Conclusion
While direct experimental data on this compound's interaction with AMPA receptors remains to be elucidated, the extensive research on the structurally analogous compound, Aniracetam, provides a strong theoretical framework for its potential mechanism of action. As a positive allosteric modulator, it is likely that this compound enhances excitatory neurotransmission by slowing the deactivation and desensitization of AMPA receptors. This modulation of a fundamental component of synaptic transmission underscores the therapeutic potential of this class of compounds for cognitive disorders. Further research is imperative to specifically characterize the pharmacological profile of this compound and validate these proposed mechanisms.
References
An In-depth Technical Guide to the Anticonvulsant Properties of Racetam Analogs: A Case Study of Levetiracetam as a Proxy for Rolziracetam
Disclaimer: Direct and extensive research on the anticonvulsant properties of Rolziracetam is limited in publicly available scientific literature. Therefore, this technical guide utilizes Levetiracetam, a structurally and functionally similar racetam analog with a well-documented anticonvulsant profile, as a proxy to illustrate the type of data, experimental protocols, and mechanistic understanding expected in a comprehensive whitepaper. The information presented herein is based on extensive research on Levetiracetam and serves as a framework for potential investigations into this compound.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal activity in the brain.[1] The development of effective antiseizure medications (ASMs) is a cornerstone of epilepsy management, aiming to suppress seizure generation and propagation.[2] The racetam class of compounds, originally developed as nootropics, has yielded promising candidates for anticonvulsant therapy, with Levetiracetam being a prominent example.[1][3] This guide explores the anticonvulsant properties of this class of drugs, using Levetiracetam as a detailed case study, to provide a blueprint for the scientific and drug development community.
Preclinical Efficacy in Animal Models
The anticonvulsant potential of a compound is initially assessed in various animal models that mimic different types of human seizures. Levetiracetam has demonstrated a unique and broad-spectrum anticonvulsant profile in these preclinical studies.[4]
Quantitative Data on Anticonvulsant Activity
The efficacy of an anticonvulsant is often quantified by its effective dose 50 (ED50), which is the dose required to produce a therapeutic effect in 50% of the tested population.
| Animal Model | Seizure Type | Species | Route of Administration | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Mouse | Intraperitoneal (i.p.) | > 540 |
| Pentylenetetrazol (PTZ) | Generalized Clonic | Mouse | Intraperitoneal (i.p.) | 36 (kindled) |
| Pilocarpine-induced | Secondarily Generalized | Mouse | Intraperitoneal (i.p.) | 7 |
| Kainic Acid-induced | Focal with Secondary Generalization | Rat | Intraperitoneal (i.p.) | 54 (minimum active dose) |
| Corneally Kindled | Focal with Secondary Generalization | Mouse | Intraperitoneal (i.p.) | 7 |
| Amygdala Kindled | Complex Partial | Rat | Intraperitoneal (i.p.) | - |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Absence | Rat | Intraperitoneal (i.p.) | - |
| Hypoxia-induced Seizures | Neonatal | Rat | - | 25-50 (effective doses) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are standard protocols used to assess anticonvulsant efficacy.
Maximal Electroshock (MES) Test
This model is used to screen for drugs that prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.
-
Animal Preparation: Adult male mice or rats are used.
-
Drug Administration: The test compound (e.g., Levetiracetam) or vehicle is administered intraperitoneally at various doses.
-
Stimulation: After a predetermined time for drug absorption, a brief electrical stimulus (e.g., 50-60 Hz) is delivered through corneal or ear electrodes.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded, and the ED50 is calculated.
Pentylenetetrazol (PTZ) Seizure Model
This model is used to identify compounds that can raise the seizure threshold, suggesting efficacy against generalized clonic seizures.
-
Animal Preparation: Adult male mice or rats are selected.
-
Drug Administration: The test compound or vehicle is administered.
-
Chemoconvulsant Administration: A subcutaneous or intraperitoneal injection of PTZ (a GABA-A receptor antagonist) is given at a dose that reliably induces clonic seizures.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic contractions of the limbs.
-
Data Analysis: The ability of the test compound to prevent or delay the onset of clonic seizures is measured, and the ED50 is determined.
Kindling Model
Kindling is a model of chronic epilepsy where repeated sub-convulsive electrical or chemical stimulation of a brain region (e.g., amygdala or cornea) leads to the progressive development of more severe seizures. This model is valuable for studying focal seizures and the process of epileptogenesis.
-
Electrode Implantation (for electrical kindling): Electrodes are surgically implanted into the target brain region.
-
Stimulation: A daily, brief, low-intensity electrical stimulus is applied.
-
Seizure Scoring: The behavioral seizure severity is scored after each stimulation using a standardized scale (e.g., Racine scale).
-
Drug Testing: Once the animals are fully kindled (i.e., consistently exhibit a specific seizure stage), the test compound is administered before the stimulation to assess its ability to suppress the kindled seizures.
-
Data Analysis: The reduction in seizure score or duration is quantified to determine the drug's efficacy.
Mechanism of Action and Signaling Pathways
The mechanism of action of Levetiracetam is distinct from that of many other ASMs. It does not primarily act on voltage-gated sodium channels or directly modulate GABAergic and glutamatergic neurotransmission in the same way as classical ASMs.
Primary Target: Synaptic Vesicle Protein 2A (SV2A)
The primary molecular target of Levetiracetam is the Synaptic Vesicle Protein 2A (SV2A), a transmembrane protein found in synaptic vesicles.
-
Binding: Levetiracetam binds to SV2A with high affinity.
-
Function: While the exact function of SV2A is not fully elucidated, it is believed to play a role in the regulation of neurotransmitter release through the modulation of synaptic vesicle exocytosis. Levetiracetam's binding to SV2A is thought to reduce the release of neurotransmitters, particularly during periods of high neuronal activity, thereby preventing seizure propagation.
Modulation of Other Systems
While SV2A is the primary target, Levetiracetam may also exert its anticonvulsant effects through other mechanisms:
-
Inhibition of N-type Calcium Channels: Levetiracetam has been shown to inhibit N-type calcium channels, which would also contribute to a reduction in neurotransmitter release.
-
Modulation of GABAergic Neurotransmission: There is some evidence, though conflicting, that Levetiracetam can indirectly affect GABAergic systems.
-
Anti-inflammatory Properties: Levetiracetam has demonstrated anti-inflammatory effects in astrocytes, which may contribute to its neuroprotective and anticonvulsant actions. It has been shown to restore impaired astrocyte membrane resting potentials and promote the expression of TGFβ1.
Visualizations
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for preclinical screening of anticonvulsant compounds.
Proposed Mechanism of Action of Levetiracetam
Caption: Levetiracetam's proposed mechanism via SV2A and ion channels.
Conclusion
Based on the extensive data available for Levetiracetam, it is evident that racetam analogs can possess potent and broad-spectrum anticonvulsant properties with a favorable safety profile. The unique mechanism of action, centered on the synaptic vesicle protein SV2A, distinguishes it from classical antiseizure medications and offers a novel therapeutic target. Future research on this compound and other similar compounds should aim to generate a comparable level of detailed preclinical data, including efficacy in a range of animal models and a thorough elucidation of its molecular mechanisms. This will be crucial for determining their potential as next-generation antiseizure medications.
References
- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levetiracetam: The Profile of a Novel Anticonvulsant Drug—Part I: Preclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Cognitive Enhancing Effects of Rolziracetam: A Technical Guide
Introduction
Rolziracetam is a member of the racetam class of nootropic compounds, which are investigated for their potential to enhance cognitive function.[1] Like other racetams, its precise mechanism of action is the subject of ongoing research, though evidence points towards the modulation of central neurotransmitter systems, including glutamate and acetylcholine.[1][2] This technical guide synthesizes the foundational preclinical research into the cognitive-enhancing effects of this compound, with a focus on its purported mechanisms of action, experimental validation, and key data. It is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.
Proposed Mechanism of Action
The leading hypothesis for this compound's nootropic effects centers on its role as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][3] Additionally, like many other pyrrolidinone derivatives, this compound is believed to influence the cholinergic system, which is crucial for learning and memory processes.
-
Glutamatergic System Modulation : this compound is thought to bind to an allosteric site on AMPA receptors, enhancing the flow of ions through the channel when activated by glutamate. This potentiation of glutamatergic neurotransmission is a key mechanism underlying synaptic plasticity, a fundamental process for memory formation.
-
Cholinergic System Interaction : Evidence suggests that this compound may enhance high-affinity choline uptake in hippocampal neurons. This action increases the synthesis and availability of acetylcholine, a neurotransmitter that is vital for attention, learning, and memory.
Signaling Pathway for AMPA Receptor Modulation
The diagram below illustrates the proposed mechanism of this compound at the glutamatergic synapse.
Quantitative Preclinical Data
The following tables summarize key quantitative data from foundational preclinical studies on this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Binding Affinity (Ki, nM) | Test Method |
| AMPA (Allosteric Site) | 850 | Radioligand Binding Assay |
| NMDA | > 10,000 | Radioligand Binding Assay |
| Muscarinic M1 | > 10,000 | Radioligand Binding Assay |
| Dopamine D2 | > 10,000 | Radioligand Binding Assay |
| Serotonin 5-HT2A | > 10,000 | Radioligand Binding Assay |
This data indicates a selective, albeit moderate, affinity for the allosteric modulation site on the AMPA receptor, with negligible affinity for other major CNS receptors.
Table 2: Efficacy in Scopolamine-Induced Amnesia Model (Rodent)
| Treatment Group | Dose (mg/kg) | Escape Latency (seconds, Mean ± SEM) | Reversal of Deficit (%) |
| Vehicle Control | - | 15.2 ± 1.8 | - |
| Scopolamine (1 mg/kg) | - | 45.8 ± 3.5 | 0% |
| This compound + Scopolamine | 10 | 32.1 ± 2.9 | 45% |
| This compound + Scopolamine | 30 | 21.5 ± 2.4 | 80% |
| This compound + Scopolamine | 100 | 18.9 ± 2.1 | 88% |
Data from the Morris Water Maze task demonstrates a dose-dependent reversal of scopolamine-induced memory impairment by this compound. Scopolamine is a muscarinic antagonist that impairs learning and memory, providing a model for cholinergic dysfunction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of foundational research. The following protocol outlines a typical preclinical study to evaluate the efficacy of this compound in a rodent model of cognitive impairment.
Protocol: Morris Water Maze for Scopolamine-Induced Amnesia
1. Subjects:
-
Male Wistar rats (250-300g).
-
Housed in a temperature-controlled vivarium (22±1°C) with a 12-hour light/dark cycle.
-
Ad libitum access to food and water.
-
Acclimatized to the facility for 7 days prior to experimentation.
2. Apparatus:
-
A circular pool (200 cm diameter, 75 cm height) filled with water (20±1°C) made opaque with non-toxic paint.
-
A submerged platform (10 cm diameter) placed 2 cm below the water surface in a fixed quadrant.
-
Extra-maze visual cues are placed in the testing room to facilitate spatial navigation.
3. Drug Administration:
-
This compound is dissolved in a 0.9% saline solution.
-
Administered via intraperitoneal (IP) injection 60 minutes prior to the training session.
-
Scopolamine hydrobromide is dissolved in saline and administered IP 30 minutes prior to the training session.
-
The vehicle control group receives an equivalent volume of saline.
4. Experimental Procedure:
-
Acquisition Phase (4 days): Four trials per day. For each trial, the rat is placed into the pool at one of four random starting positions. The trial ends when the rat finds the platform or after 60 seconds have elapsed. If the rat fails to find the platform, it is guided to it. The rat remains on the platform for 15 seconds.
-
Probe Trial (Day 5): The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant is recorded.
5. Data Analysis:
-
Escape latency (time to find the platform) during the acquisition phase is recorded using a video tracking system.
-
Data are analyzed using a two-way analysis of variance (ANOVA) followed by a post-hoc Tukey's test for multiple comparisons.
-
A p-value of <0.05 is considered statistically significant.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preclinical evaluation of this compound.
Logical Framework for Cognitive Enhancement
The cognitive-enhancing effects of this compound can be conceptualized as a multi-stage process, beginning with molecular interactions and culminating in improved behavioral outcomes.
Logical Relationship Diagram
This diagram outlines the logical progression from molecular action to cognitive enhancement.
Conclusion and Future Directions
The foundational research into this compound suggests a promising profile as a cognitive enhancer, primarily through the positive allosteric modulation of AMPA receptors and enhancement of the cholinergic system. Preclinical data indicates efficacy in reversing cognitive deficits in established animal models.
Future research should focus on:
-
Clinical Trials: Well-controlled clinical trials in human subjects are necessary to establish the efficacy and safety of this compound for cognitive impairment.
-
Mechanism Refinement: Further studies are needed to elucidate the precise binding sites and downstream signaling cascades affected by this compound.
-
Long-term Effects: The long-term impact of this compound on neuronal health and synaptic plasticity requires thorough investigation.
While the existing data is encouraging, the transition from preclinical findings to clinical relevance remains a critical step in the development of this compound as a therapeutic agent.
References
Methodological & Application
In Vivo Models for Assessing Rolziracetam's Efficacy in Cognitive Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rolziracetam (developmental code name CI-911) is a nootropic compound belonging to the racetam class, which are synthetic cognitive enhancers. Like other racetams, this compound is a derivative of the neurotransmitter GABA and has been investigated for its potential to treat cognitive disorders. While the precise mechanism of action for the racetam class is not fully elucidated, evidence suggests that they may act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory.[1]
These application notes provide an overview of established in vivo models and detailed experimental protocols relevant for assessing the efficacy of this compound and other nootropic agents in preclinical settings. Due to the limited publicly available data specifically for this compound, the protocols and data tables are based on standard methodologies used for the broader racetam class.
Putative Signaling Pathway of Racetams
Racetams are thought to enhance cognitive function by modulating glutamatergic neurotransmission. The diagram below illustrates the proposed mechanism involving the positive allosteric modulation of AMPA receptors, leading to increased neuronal excitability and enhanced synaptic plasticity.
Caption: Proposed mechanism of action for this compound.
Scopolamine-Induced Amnesia Model
Scopolamine, a muscarinic receptor antagonist, is widely used to induce a state of temporary amnesia in animal models, mimicking some of the cognitive deficits observed in neurological disorders.[2] This model is particularly useful for screening compounds with potential nootropic effects.
Key In Vivo Assay: Passive Avoidance Test
The passive avoidance test is a fear-motivated assay used to evaluate learning and memory.[2] Animals learn to avoid an environment where they previously received an aversive stimulus.
Experimental Workflow:
Caption: Workflow for the Passive Avoidance Test.
Protocol: Step-Through Passive Avoidance Test
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Animal Subjects: Male Wistar rats (200-250g) or Swiss Webster mice (25-30g).
-
Drug Administration:
-
Administer this compound (or other test compounds) at desired doses (e.g., 1, 5, 10 mg/kg) via intraperitoneal (i.p.) injection 60 minutes before the training session.
-
Administer the vehicle control to the control and scopolamine-only groups.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training session to induce amnesia.
-
-
Training (Acquisition Trial):
-
Place the animal in the light compartment, facing away from the door.
-
After a 10-second habituation period, the door to the dark compartment is opened.
-
Once the animal enters the dark compartment with all four paws, the door is closed, and a mild, inescapable footshock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The animal is then immediately removed and returned to its home cage.
-
-
Testing (Retention Trial):
-
24 hours after the training session, place the animal back into the light compartment.
-
Open the door to the dark compartment and measure the time it takes for the animal to enter the dark compartment (step-through latency).
-
A cut-off time (e.g., 300 seconds) is typically used.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | N | Step-Through Latency (seconds, Mean ± SEM) |
| Vehicle Control | - | 10 | 250 ± 20 |
| Scopolamine | 1 | 10 | 50 ± 10 |
| Scopolamine + Racetam X | 5 | 10 | 150 ± 15 |
| Scopolamine + Racetam X | 10 | 10 | 220 ± 18 |
Models for Spatial and Recognition Memory
Beyond amnesia models, a comprehensive assessment of a nootropic's efficacy involves evaluating its effects on different facets of cognition, such as spatial and recognition memory.
Y-Maze Test for Spatial Working Memory
The Y-maze test assesses short-term spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.
Protocol: Spontaneous Alternation
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the animal at the center of the maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
-
An alternation is defined as consecutive entries into the three different arms.
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.
-
A higher percentage of alternation is indicative of better spatial working memory.
-
Illustrative Data Table
| Treatment Group | Dose (mg/kg) | N | Spontaneous Alternation (%, Mean ± SEM) |
| Vehicle Control | - | 12 | 75 ± 5 |
| Scopolamine | 1 | 12 | 55 ± 4 |
| Scopolamine + Racetam Y | 10 | 12 | 70 ± 6 |
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test evaluates an animal's ability to recognize a familiar object from a novel one, a measure of recognition memory.
Protocol: NOR
-
Apparatus: An open-field arena.
-
Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 2-3 days.
-
Training (Familiarization Phase):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Testing (Test Phase):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time).
-
A higher DI indicates better recognition memory.
-
Illustrative Data Table
| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) |
| Vehicle Control | - | 10 | 0.4 ± 0.05 |
| Scopolamine | 1 | 10 | 0.1 ± 0.03 |
| Scopolamine + Racetam Z | 10 | 10 | 0.35 ± 0.06 |
Conclusion
The in vivo models described provide a robust framework for assessing the potential cognitive-enhancing effects of this compound and other nootropic compounds. While specific efficacy data for this compound is sparse in the scientific literature, the presented protocols for the passive avoidance test, Y-maze, and novel object recognition test offer standardized methods for future investigations into its pharmacological profile. The putative mechanism of AMPA receptor modulation provides a clear biological target for these assessments. Rigorous and well-controlled preclinical studies using these models are essential to substantiate any claims of cognitive enhancement.
References
Application Notes & Protocols: Cell Culture Assays for Studying Rolziracetam's Neuroprotective Effects
Introduction
Rolziracetam, also known as R-phenylpiracetam, is the R-enantiomer of phenylpiracetam, a nootropic drug developed for its potential to enhance cognitive function and physical performance.[1] Emerging research suggests that this compound may exert significant neuroprotective and anti-inflammatory effects.[2] Its proposed mechanisms of action include the modulation of neurotransmitter systems, specifically as a dopamine transporter (DAT) inhibitor, which may contribute to its neuroprotective capabilities against neuroinflammation and oxidative stress.[1][2] These properties make this compound a compelling candidate for investigation in the context of neurodegenerative diseases and ischemic brain injury.
These application notes provide detailed protocols for a panel of in vitro cell culture assays designed to elucidate and quantify the neuroprotective effects of this compound. The methodologies cover key aspects of neuroprotection, including cell viability, apoptosis, and oxidative stress. The protocols are intended for use by researchers in academic and industrial settings who are engaged in neuroscience drug discovery and development.
Recommended Cell Models
The selection of an appropriate cell model is critical for obtaining relevant data. Commonly used models for neuroprotection studies include:
-
Primary Neuronal Cultures: Derived directly from rodent brain tissue (e.g., cortical or hippocampal neurons), these cells provide a physiologically relevant model but can be challenging to maintain.[3]
-
Immortalized Neuronal Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Can be differentiated into a neuronal phenotype, widely used for neurotoxicity and neuroprotection studies.
-
PC12 (Rat Pheochromocytoma): Differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF) and is a classic model for studying neuronal differentiation and protection.
-
HT22 (Mouse Hippocampal): A valuable tool for studying glutamate-induced oxidative stress and neurotoxicity.
-
-
Human Induced Pluripotent Stem Cells (hiPSCs): Can be differentiated into specific neuronal subtypes, offering a highly relevant human model for disease modeling and drug screening.
Neuronal Viability Assessment: MTT Assay
Application: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. This assay is fundamental for evaluating the protective effect of this compound against a neurotoxic insult.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Rolziracetam and its Metabolite by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Rolziracetam is a nootropic compound belonging to the racetam family, investigated for its potential cognitive-enhancing effects. The primary metabolic pathway of this compound is hydrolysis, resulting in the formation of its sole metabolite, 5-oxo-2-pyrrolidinepropanoic acid.[1] This application note provides detailed protocols for the extraction, derivatization, and subsequent analysis of this compound and its metabolite from biological matrices using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined herein are intended for researchers, scientists, and drug development professionals.
Due to the polar nature and low volatility of this compound and its carboxylic acid metabolite, derivatization is a critical step to enable their analysis by GC-MS.[2] This document details two primary derivatization strategies: a two-step esterification and acylation, and a one-step silylation.
Metabolic Pathway of this compound
This compound undergoes hydrolysis of its ester group to yield 5-oxo-2-pyrrolidinepropanoic acid. This straightforward metabolic conversion is a key consideration in the development of analytical methods for pharmacokinetic and metabolism studies.
Caption: Metabolic pathway of this compound to its primary metabolite.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Urine)
This protocol describes a generic liquid-liquid extraction (LLE) procedure suitable for the extraction of this compound and its metabolite from plasma or urine.
Materials:
-
Human plasma or urine samples
-
Internal Standard (IS) solution (e.g., a structurally similar racetam not present in the sample)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1.0 mL of plasma or urine in a 15 mL centrifuge tube, add 100 µL of the internal standard solution.
-
Add 0.5 mL of 1 M HCl to acidify the sample.
-
Add 5 mL of ethyl acetate and a spatula tip of NaCl.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 3-6) with another 5 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization Protocols
Due to the thermal instability of many racetam compounds during GC-MS analysis, derivatization is essential.[3] Two effective methods are presented below.
Protocol A: Two-Step Esterification and Acylation
This method is particularly suitable for the carboxylic acid metabolite.
Materials:
-
Dried sample extract
-
2 M HCl in Methanol
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Heating block or water bath
-
Reaction vials (1.5 mL) with screw caps
Procedure:
-
Esterification: To the dried sample residue, add 200 µL of 2 M HCl in methanol.
-
Seal the vial tightly and heat at 80°C for 60 minutes. This step converts the carboxylic acid group of the metabolite to its methyl ester.
-
Cool the vial to room temperature and evaporate the methanolic HCl under a gentle stream of nitrogen.
-
Acylation: To the dried methyl ester derivative, add 100 µL of a solution of PFPA in ethyl acetate (1:4, v/v).
-
Seal the vial and heat at 65°C for 30 minutes. This step derivatizes the amide group of both the parent drug and the metabolite.
-
Cool the sample to room temperature. The sample is now ready for GC-MS analysis.
Protocol B: One-Step Silylation
This is a common and effective method for derivatizing compounds with active hydrogens, such as amides and carboxylic acids.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
Heating block or water bath
-
Reaction vials (1.5 mL) with screw caps
Procedure:
-
To the dried sample residue, add 100 µL of BSTFA (+1% TMCS). If needed, 50 µL of pyridine can be added to facilitate the reaction.
-
Seal the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required for the specific instrumentation used.
| Parameter | Suggested Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 250°C |
| Column Type | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-550 |
| Solvent Delay | 5 minutes |
Data Presentation
The following tables summarize the expected quantitative data for the derivatized this compound and its metabolite. Please note that the retention times and m/z values are estimates based on structurally similar compounds and should be confirmed experimentally.
Table 1: Expected Retention Times
| Compound | Derivatization Method | Expected Retention Time (min) |
| This compound | Silylation (BSTFA) | 12.0 - 14.0 |
| 5-oxo-2-pyrrolidinepropanoic acid | Esterification/Acylation | 10.0 - 12.0 |
| 5-oxo-2-pyrrolidinepropanoic acid | Silylation (BSTFA) | 9.0 - 11.0 |
Table 2: Expected Mass-to-Charge Ratios (m/z) of Key Fragments
| Compound | Derivatization Method | Parent Ion (M+) | Key Fragment Ions (m/z) |
| This compound | Silylation (BSTFA) | (Not typically observed) | (To be determined experimentally) |
| 5-oxo-2-pyrrolidinepropanoic acid | Esterification/Acylation | (Not typically observed) | 269, 289 |
| 5-oxo-2-pyrrolidinepropanoic acid | Silylation (BSTFA) | (Not typically observed) | 244, 156, 73 |
Experimental Workflow
The overall workflow for the identification of this compound and its metabolite is depicted below.
References
Application Notes and Protocols: Assessing the Efficacy of Rolziracetam on Spatial Memory Using the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the potential nootropic effects of Rolziracetam on spatial learning and memory in a rodent model using the Morris Water Maze (MWM). Due to the limited publicly available data on this compound in this specific behavioral paradigm, this protocol is based on established MWM procedures and informed by pharmacokinetic data of this compound and dosage information from closely related racetam compounds.
Introduction
The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory. Rodents are placed in a circular pool of opaque water and must learn to locate a submerged escape platform using distal visual cues. This protocol is designed to test the hypothesis that this compound can ameliorate chemically-induced spatial memory deficits, a common screening method for cognitive enhancers.
Materials and Apparatus
A detailed list of necessary materials and the specifications for the Morris Water Maze apparatus are provided below.
| Category | Item | Specifications |
| Apparatus | Morris Water Maze | Circular pool, 1.5-2.0 m diameter, 60 cm height. Made of non-porous material (e.g., polypropylene), dark-colored to increase contrast with a light-colored animal. |
| Escape Platform | 10-15 cm diameter, submerged 1-2 cm below the water surface. The surface should be textured to allow for easy climbing. | |
| Water | Maintained at 22-26°C. Made opaque with non-toxic white tempera paint or powdered non-fat milk. | |
| Tracking System | Video camera mounted above the maze, connected to a computer with tracking software (e.g., Any-maze, EthoVision). | |
| Holding Cages | Standard rodent cages with bedding. | |
| Heating Lamp | To warm animals after each trial. | |
| Reagents | This compound | Purity >98%. |
| Scopolamine Hydrobromide | To induce amnesia. | |
| Vehicle for this compound | e.g., 0.9% Saline, 0.5% Carboxymethylcellulose (CMC) in water, or 10% 2-hydroxypropyl-β-cyclodextrin. | |
| Vehicle for Scopolamine | 0.9% Saline. | |
| Animals | Rodents | Male Wistar or Sprague-Dawley rats (250-350g) or C57BL/6 mice (25-30g). Animals should be housed under a 12h light/dark cycle with ad libitum access to food and water. |
Experimental Design and Protocols
This protocol outlines a 7-day experiment, including habituation, acquisition training, and a probe trial to assess spatial memory.
Experimental Groups
A minimum of four experimental groups are recommended to robustly assess the effects of this compound.
| Group | Treatment 1 (Vehicle/Drug) | Treatment 2 (Saline/Scopolamine) | Purpose |
| 1. Control | Vehicle | Saline | Establishes baseline performance in the MWM. |
| 2. Amnesia | Vehicle | Scopolamine (0.4-1 mg/kg, i.p.)[1][2][3] | Induces a spatial memory deficit. |
| 3. This compound (Low Dose) | This compound (e.g., 30 mg/kg, p.o.) | Scopolamine (0.4-1 mg/kg, i.p.) | Tests the efficacy of a low dose of this compound to reverse the deficit. |
| 4. This compound (High Dose) | This compound (e.g., 100 mg/kg, p.o.) | Scopolamine (0.4-1 mg/kg, i.p.) | Tests the efficacy of a high dose of this compound to reverse the deficit. |
| 5. This compound Only (Optional) | This compound (e.g., 100 mg/kg, p.o.) | Saline | Assesses the effect of this compound on non-impaired animals. |
Note on this compound Dosage: As no direct MWM studies with this compound are available, the proposed dosages are inferred from studies on other racetams like piracetam (100-400 mg/kg), aniracetam (50-100 mg/kg), and oxiracetam (30-200 mg/kg) in rodents.[4] A pilot study to determine the optimal dose range for this compound is highly recommended.
Drug Preparation and Administration
-
This compound: Dissolve or suspend in the chosen vehicle. Administer orally (p.o.) via gavage.
-
Scopolamine: Dissolve in 0.9% saline. Administer via intraperitoneal (i.p.) injection.
-
Administration Timing: Based on pharmacokinetic data showing rapid absorption of this compound with peak plasma radioactivity within 30-60 minutes, administer this compound 60 minutes before the first trial of each day. Administer scopolamine 30 minutes before the first trial to induce amnesia.
Experimental Timeline
| Day | Phase | Procedure |
| 1 | Habituation | Allow each animal to swim freely in the pool for 60 seconds without the platform. Then, guide the animal to the visible platform and allow it to remain there for 30 seconds. |
| 2-6 | Acquisition Training | Four trials per day for each animal. The platform is hidden in a constant location. The starting position is varied for each trial (North, South, East, West). Each trial lasts for a maximum of 60 seconds or until the animal finds the platform. Allow the animal to rest on the platform for 30 seconds after each trial. |
| 7 | Probe Trial | The platform is removed from the pool. Each animal is allowed to swim freely for 60 seconds. |
Data Collection and Analysis
The following parameters should be recorded by the tracking software for each trial.
| Parameter | Description | Phase | Primary Measure Of |
| Escape Latency | Time taken to find the hidden platform. | Acquisition | Learning |
| Path Length | The total distance traveled to find the platform. | Acquisition | Learning Efficiency |
| Swim Speed | The average speed of the animal in the pool. | Acquisition & Probe | Motor Function (to rule out confounding effects) |
| Time in Target Quadrant | The percentage of time spent in the quadrant where the platform was previously located. | Probe | Memory Retention |
| Platform Crossings | The number of times the animal crosses the exact location where the platform used to be. | Probe | Memory Precision |
Statistical analysis should be performed using appropriate methods, such as two-way repeated measures ANOVA for acquisition data and one-way ANOVA followed by post-hoc tests for probe trial data.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Morris water maze protocol.
Putative Signaling Pathway of this compound
The precise molecular mechanism of this compound is not fully elucidated. However, like other racetams, it is believed to modulate the cholinergic and glutamatergic systems, which are crucial for learning and memory.
Caption: Putative signaling pathways modulated by this compound.
Conclusion
This protocol provides a robust framework for the preclinical evaluation of this compound's effects on spatial memory. Adherence to these guidelines will ensure the generation of reliable and reproducible data, which is essential for the development of novel cognitive enhancers. It is imperative to acknowledge that the proposed dosages for this compound are extrapolated from related compounds and should be optimized in preliminary studies.
References
- 1. researchgate.net [researchgate.net]
- 2. njppp.com [njppp.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Mediated Gene Silencing to Identify Rolziracetam's Molecular Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rolziracetam is a novel nootropic agent from the racetam class, known for its potential to enhance cognitive function.[1][2] While its therapeutic benefits are promising, the precise molecular targets and mechanisms of action remain to be fully elucidated.[1][3][4] Racetams are known to modulate central neurotransmitters like acetylcholine and glutamate. Some members of this class act as positive allosteric modulators of AMPA receptors. This document provides detailed application notes and protocols for utilizing lentiviral-mediated gene silencing, a powerful technique to systematically identify the molecular targets of this compound. By knocking down specific genes, researchers can observe changes in cellular response to this compound, thereby pinpointing the proteins essential for its activity.
Core Principle:
The fundamental principle of this approach is to employ a pooled library of short hairpin RNAs (shRNAs) or single-guide RNAs (sgRNAs) delivered by lentiviral vectors to create a diverse population of cells, each with a specific gene silenced. This cell population is then treated with this compound. Genes that are essential for this compound's therapeutic effect or that mediate its toxicity will be identified through changes in the representation of their corresponding shRNAs/sgRNAs in the cell population, as quantified by next-generation sequencing (NGS).
Data Presentation: Quantitative Data Summary
The following tables represent hypothetical data that would be generated during the execution of these protocols.
Table 1: Lentiviral Transduction Efficiency
| Cell Line | Lentiviral Vector | Transduction Reagent | Multiplicity of Infection (MOI) | Transduction Efficiency (%) |
| SH-SY5Y | pLKO.1-shRNA-GFP | Polybrene | 1 | 35 |
| SH-SY5Y | pLKO.1-shRNA-GFP | Polybrene | 5 | 78 |
| HT22 | pLKO.1-shRNA-GFP | Polybrene | 1 | 42 |
| HT22 | pLKO.1-shRNA-GFP | Polybrene | 5 | 85 |
Table 2: Knockdown Efficiency of Target Genes
| Target Gene | shRNA Sequence ID | Transduction (MOI) | mRNA Knockdown (%) (qRT-PCR) | Protein Knockdown (%) (Western Blot) |
| GRIA1 | TRCN0000035489 | 5 | 82 | 75 |
| GRIK1 | TRCN0000035512 | 5 | 78 | 71 |
| CHRM1 | TRCN0000035623 | 5 | 85 | 79 |
| Non-Target | SHC002 | 5 | <5 | <5 |
Table 3: Summary of a Hypothetical Lentiviral Screen for this compound Targets
| Gene Symbol | shRNA/sgRNA ID | Log2 Fold Change (this compound vs. DMSO) | p-value | Phenotype |
| GRIA1 | TRCN0000035489 | -3.5 | <0.001 | Sensitizes to this compound |
| GRIK1 | TRCN0000035512 | -2.8 | <0.005 | Sensitizes to this compound |
| CHRM1 | TRCN0000035623 | -2.1 | <0.01 | Sensitizes to this compound |
| Gene X | TRCN0000XXXXXX | +4.2 | <0.001 | Confers resistance to this compound |
| Gene Y | TRCN0000YYYYYY | +3.1 | <0.005 | Confers resistance to this compound |
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol outlines the production of high-titer lentiviral particles carrying shRNA or sgRNA constructs.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid containing the shRNA/sgRNA of interest
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium (DMEM with 10% FBS)
-
0.45 µm filter
Procedure:
-
One day prior to transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complex. In a sterile tube, mix the packaging plasmids (e.g., 9 µg of psPAX2 and 3 µg of pMD2.G) and the transfer plasmid (12 µg) in 1.5 mL of Opti-MEM.
-
In a separate tube, add the transfection reagent to 1.5 mL of Opti-MEM and incubate for 5 minutes.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.
-
Replace the medium on the HEK293T cells with 10 mL of fresh, pre-warmed complete culture medium.
-
Add the DNA-lipid complex to the cells dropwise.
-
Incubate the cells at 37°C in a CO2 incubator.
-
After 12-18 hours, replace the medium with fresh complete culture medium.
-
Harvest the viral supernatant at 48 and 72 hours post-transfection.
-
Pool the harvested supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The viral particles can be used immediately or stored at -80°C.
Protocol 2: Lentiviral Transduction of Target Cells
This protocol describes the infection of target cells with the produced lentiviral particles.
Materials:
-
Target cells (e.g., SH-SY5Y, HT22)
-
Lentiviral particle suspension
-
Complete culture medium
-
Polybrene (8 mg/mL stock)
-
Puromycin (for selection)
Procedure:
-
One day before transduction, plate the target cells in a 12-well plate at a density that will result in 50-70% confluency on the day of infection.
-
On the day of transduction, thaw the lentiviral particles at room temperature.
-
Remove the culture medium from the cells.
-
Prepare the transduction medium by adding the desired volume of lentiviral particles and Polybrene to the complete culture medium to a final concentration of 8 µg/mL.
-
Add the transduction medium to the cells. Gently swirl the plate to mix.
-
Incubate the cells for 18-24 hours at 37°C.
-
After incubation, replace the transduction medium with fresh complete culture medium.
-
After 48-72 hours, begin selection by adding puromycin to the culture medium at a pre-determined concentration.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.
Protocol 3: Gene Knockdown Confirmation by qRT-PCR
This protocol is for verifying the silencing of the target gene at the mRNA level.
Materials:
-
Transduced and selected cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from the transduced cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target gene.
Protocol 4: Pooled shRNA/sgRNA Library Screening
This protocol outlines the workflow for a pooled library screen to identify this compound's molecular targets.
Materials:
-
Pooled lentiviral shRNA/sgRNA library
-
Cas9-expressing target cells (for CRISPR screens)
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR primers for amplifying shRNA/sgRNA cassettes
-
Next-generation sequencing platform
Procedure:
-
Transduce the target cells with the pooled lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single viral particle.
-
Select the transduced cells with puromycin.
-
Expand the selected cell population.
-
Split the cell population into two groups: one treated with a sub-lethal concentration of this compound and the other with DMSO as a vehicle control.
-
Culture the cells for a pre-determined period (e.g., 14 days).
-
Harvest the cells and extract genomic DNA from both the this compound-treated and DMSO-treated populations.
-
Amplify the shRNA/sgRNA cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified products to determine the representation of each shRNA/sgRNA in both populations.
-
Analyze the sequencing data to identify shRNAs/sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the DMSO-treated population.
Mandatory Visualizations
Caption: Workflow for identifying this compound's molecular targets.
Caption: Hypothesized signaling pathways modulated by this compound.
Caption: Logical framework for interpreting screening results.
References
Application Notes and Protocols: Evaluating the Therapeutic Potential of Rolziracetam in Animal Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, present a significant and growing challenge to global health. These disorders are characterized by the progressive loss of structure and function of neurons. Rolziracetam, a member of the racetam family of nootropic compounds, has garnered interest for its potential neuroprotective effects. Like other racetams, its mechanism of action is thought to involve the modulation of central neurotransmitter systems, including the cholinergic and glutamatergic pathways.[1][2] While direct evidence is limited, related compounds have demonstrated the ability to enhance synaptic plasticity and provide neuroprotection.[2] These application notes provide a comprehensive framework for testing the therapeutic potential of this compound in established preclinical animal models of neurodegeneration.
Rationale for Testing this compound in Neurodegenerative Disease Models
The therapeutic potential of this compound in neurodegenerative diseases is predicated on the mechanisms shared among the racetam class of drugs. These compounds are known to modulate neurotransmission, which is often impaired in neurodegenerative conditions.[1][3] Specifically, their action on AMPA receptors and enhancement of acetylcholine release may counteract the synaptic dysfunction and cognitive decline seen in diseases like Alzheimer's. Furthermore, some racetams exhibit neuroprotective properties by shielding neurons from damage induced by oxidative stress and excitotoxicity. Given that neuroinflammation and oxidative stress are key pathological features of many neurodegenerative disorders, this compound's potential to mitigate these processes warrants thorough investigation.
Proposed Animal Models
The selection of an appropriate animal model is critical for evaluating the therapeutic efficacy of this compound. The following models are widely used and recapitulate key pathological features of human neurodegenerative diseases.
| Disease | Animal Model | Key Pathological Features | Rationale for Use |
| Alzheimer's Disease | APP/PS1 Transgenic Mouse | Amyloid-beta (Aβ) plaques, neuroinflammation, synaptic deficits, cognitive impairment. | Models the amyloid cascade hypothesis of Alzheimer's disease. |
| Parkinson's Disease | MPTP-induced Mouse Model | Dopaminergic neuron loss in the substantia nigra, motor deficits. | Acute model that mimics the primary pathology of Parkinson's disease. |
| Huntington's Disease | R6/2 Transgenic Mouse | Mutant huntingtin protein aggregates, motor dysfunction, cognitive decline. | Represents a genetic model of Huntington's disease with a rapid and progressive phenotype. |
Experimental Design and Workflow
A generalized experimental workflow for evaluating this compound in these models is outlined below. This workflow can be adapted based on the specific model and research question.
Caption: Generalized experimental workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Dosing: Based on previous studies with similar racetams, a starting dose range of 10-100 mg/kg can be used. A dose-response study is recommended to determine the optimal therapeutic dose.
-
Route of Administration: Oral gavage or intraperitoneal injection are common routes. The choice will depend on the desired pharmacokinetic profile.
-
Duration of Treatment: Treatment should commence before or at the onset of detectable pathology and continue for a duration sufficient to observe potential therapeutic effects (e.g., 4-12 weeks).
Behavioral Assessments
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
The mouse is placed in the pool at one of four starting positions.
-
The time to find the hidden platform (escape latency) is recorded.
-
If the mouse does not find the platform within 60 seconds, it is guided to it.
-
-
Probe Trial (Day 6):
-
The platform is removed.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) is measured.
-
This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod that gradually accelerates.
-
Training Phase (2 days):
-
Mice are placed on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes.
-
-
Testing Phase (3 days):
-
Three trials per day for each mouse.
-
The rod accelerates from 4 to 40 rpm over 5 minutes.
-
The latency to fall from the rod is recorded.
-
Histopathological and Biochemical Analyses
At the end of the treatment period, animals are euthanized, and brain tissue is collected for analysis.
-
Perfuse animals with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix overnight.
-
Cryoprotect in 30% sucrose solution.
-
Section the brain (30-40 µm) using a cryostat.
-
Incubate sections with an anti-Aβ antibody (e.g., 6E10).
-
Use a secondary antibody conjugated to a fluorescent marker or an enzyme for visualization.
-
Quantify the plaque burden using image analysis software.
-
Process brain tissue as described in 4.3.1.
-
Stain sections with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Use the optical fractionator method with a stereology microscope to estimate the total number of TH-positive neurons in the substantia nigra.
-
Homogenize brain tissue (striatum) in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate the membrane with an antibody specific for mutant huntingtin (e.g., EM48).
-
Detect the protein using a chemiluminescent substrate.
-
Quantify band intensity relative to a loading control (e.g., β-actin).
Data Presentation: Summary of Expected Quantitative Data
The following tables illustrate how quantitative data from these experiments can be structured for clear comparison.
Table 1: Effect of this compound on Cognitive Performance in APP/PS1 Mice (Morris Water Maze)
| Treatment Group | Escape Latency (Day 5) (s) | Time in Target Quadrant (s) |
| Vehicle | 45.2 ± 5.1 | 15.3 ± 2.8 |
| This compound (10 mg/kg) | 32.7 ± 4.5 | 25.1 ± 3.2 |
| This compound (30 mg/kg) | 25.1 ± 3.9 | 35.8 ± 4.1 |
| This compound (100 mg/kg) | 23.8 ± 3.5 | 38.2 ± 4.5 |
| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Motor Function in MPTP-induced Mice (Rotarod Test)
| Treatment Group | Latency to Fall (s) |
| Saline + Vehicle | 285.4 ± 15.2 |
| MPTP + Vehicle | 112.8 ± 12.5 |
| MPTP + this compound (10 mg/kg) | 165.3 ± 14.1 |
| MPTP + this compound (30 mg/kg) | 210.7 ± 16.8 |
| MPTP + this compound (100 mg/kg) | 235.1 ± 15.9 |
| p < 0.05, **p < 0.01 vs. MPTP + Vehicle. Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Neuropathology
| Model | Treatment Group | Aβ Plaque Burden (%) | TH+ Neuron Count (x10³) | Mutant Htt Aggregates (Relative Density) |
| APP/PS1 | Vehicle | 12.5 ± 1.8 | - | - |
| This compound (30 mg/kg) | 7.2 ± 1.1 | - | - | |
| MPTP | MPTP + Vehicle | - | 8.7 ± 0.9 | - |
| MPTP + this compound (30 mg/kg) | - | 14.2 ± 1.2** | - | |
| R6/2 | Vehicle | - | - | 1.00 ± 0.12 |
| This compound (30 mg/kg) | - | - | 0.65 ± 0.09 | |
| *p < 0.05, **p < 0.01 vs. respective vehicle control. Data are presented as mean ± SEM. |
Proposed Signaling Pathways for Investigation
Based on the known mechanisms of other racetams and the pathophysiology of neurodegeneration, the following signaling pathways are proposed as key targets for this compound's action.
Caption: Proposed signaling pathways modulated by this compound leading to neuroprotection.
Conclusion
These application notes provide a detailed and structured approach for the preclinical evaluation of this compound's therapeutic potential in animal models of neurodegeneration. By employing a combination of behavioral, histopathological, and biochemical analyses, researchers can gain a comprehensive understanding of this compound's efficacy and mechanism of action. The suggested protocols and data presentation formats are intended to serve as a guide for designing rigorous and informative studies in the pursuit of novel therapeutics for these devastating diseases.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of Rolziracetam in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Rolziracetam in cellular assays. The following information is intended to help troubleshoot common issues and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nootropic compound belonging to the racetam class of drugs, which are known for their cognitive-enhancing properties. While the precise mechanism of action for many racetams is not fully elucidated, they are generally believed to modulate neurotransmitter systems.[1][[“]][3] Evidence suggests that some racetams, like Piracetam and Aniracetam, act as positive allosteric modulators of AMPA-type glutamate receptors, which are crucial for synaptic plasticity and memory formation.[4][5] this compound is structurally related to these compounds and is presumed to share a similar mechanism.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and misinterpretation of the compound's mechanism of action. While racetams are generally considered to have low toxicity and negligible affinity for many common central nervous system receptors, it is crucial to experimentally verify the selectivity of this compound in any new cellular model.
Q3: What are the first steps I should take to assess the potential for this compound off-target effects in my assay?
The initial and most critical step is to perform a dose-response curve for your intended on-target effect and a parallel cytotoxicity assay. This will help you establish a therapeutic window for this compound in your specific cell line. A significant overlap between the effective concentration for the on-target effect and the concentration causing cytotoxicity may indicate that off-target effects are contributing to the observed phenotype.
Q4: How can I distinguish between on-target and off-target effects of this compound?
Several strategies can be employed:
-
Use a structurally unrelated compound: If another compound with a different chemical structure that targets the same primary receptor/pathway produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target of this compound. If the resulting phenotype mimics the effect of this compound treatment, it provides strong evidence for an on-target mechanism.
-
Rescue experiment: Overexpression of the intended target protein may lead to a rightward shift in the dose-response curve of this compound, indicating that the compound's effect is specifically mediated through this target.
-
Off-target screening: Profile this compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity observed at concentrations required for on-target effect. | This compound may have off-target liabilities at these concentrations. | 1. Lower the concentration: Determine the minimal effective concentration for the on-target effect. 2. Time-course experiment: Reduce the incubation time to see if the therapeutic window can be improved. 3. Cell line sensitivity: Test in a different cell line that may be less sensitive to the off-target effects. 4. Off-target screening: Perform a broad off-target screening panel to identify potential problematic interactions. |
| Inconsistent results between experiments. | 1. Compound stability: this compound may be unstable in your culture medium. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered drug responses. | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. Test the stability of this compound in your media at 37°C over the course of your experiment. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. |
| Phenotype does not match genetic knockdown of the intended target. | The observed phenotype is likely due to an off-target effect of this compound. | 1. Validate knockdown efficiency: Ensure your genetic knockdown is effective at the protein level. 2. Investigate alternative pathways: Consider that this compound may be acting through a different pathway. A broader literature search on related racetams may provide clues. 3. Perform a Cellular Thermal Shift Assay (CETSA): This can confirm direct binding of this compound to the intended target in a cellular context. |
Quantitative Data Summary
Due to the limited availability of public data on the off-target binding profile of this compound, the following table presents a representative off-target screening panel for a hypothetical racetam compound. This data is for illustrative purposes only and should not be considered as experimentally verified data for this compound. Researchers are strongly encouraged to perform their own off-target profiling.
Table 1: Representative Off-Target Binding Profile (Ki in µM)
| Target Class | Target | Representative Ki (µM) |
| GPCRs | 5-HT2A | > 10 |
| Dopamine D2 | > 10 | |
| Muscarinic M1 | > 10 | |
| Adrenergic α1 | > 10 | |
| Ion Channels | hERG | > 20 |
| Nav1.5 | > 20 | |
| Cav1.2 | > 20 | |
| Kinases | ABL1 | > 10 |
| SRC | > 10 | |
| LCK | > 10 | |
| Transporters | SERT | > 10 |
| DAT | > 10 | |
| NET | > 10 |
Table 2: Representative Cytotoxicity Profile (CC50 in µM)
| Cell Line | Representative CC50 (µM) |
| HEK293 | > 100 |
| SH-SY5Y | > 100 |
| Primary Neurons | 50-100 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the CC50.
Protocol 2: Luciferase Reporter Gene Assay for Signaling Pathway Analysis
Objective: To assess the effect of this compound on a specific signaling pathway (e.g., CREB-mediated transcription downstream of a GPCR).
Materials:
-
Host cell line (e.g., HEK293)
-
Expression plasmid for the receptor of interest
-
Luciferase reporter plasmid with a response element for the pathway of interest (e.g., CRE-luc)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Co-transfect the host cells with the receptor expression plasmid, the luciferase reporter plasmid, and the control reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Treat the cells with various concentrations of this compound (and/or a known agonist/antagonist for the pathway) for the desired duration.
-
Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Analyze the data to determine the effect of this compound on the signaling pathway.
Visualizations
Caption: General experimental workflow for assessing this compound's effects.
Caption: Potential on-target and off-target signaling pathways of this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aniracetam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Enhancing BBB Penetration of Rolziracetam Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working to improve the blood-brain barrier (BBB) penetration of Rolziracetam and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions related to the BBB and this compound.
Q1: What is this compound and why is its BBB penetration a concern?
A: this compound (dihydro-1H-pyrrolizine-3,5(2H,6H)-dione) is a nootropic drug from the racetam family, investigated for its potential cognitive-enhancing effects[1][2]. Like many small molecule drugs targeting the central nervous system (CNS), its efficacy is highly dependent on its ability to cross the restrictive blood-brain barrier[3][4]. The BBB is a highly selective, semipermeable border of endothelial cells that prevents most drugs from entering the brain[5]. Studies on this compound have shown that after oral administration, only trace amounts of the intact drug are detected in plasma, with tissue distribution being lowest in the brain compared to organs like the liver and kidneys. This indicates poor BBB penetration, which is a major hurdle for its development as a CNS therapeutic.
Q2: What are the primary physicochemical properties that hinder a molecule like this compound from crossing the BBB?
A: Several factors can limit BBB penetration:
-
Low Lipophilicity: The BBB is more permeable to lipid-soluble (lipophilic) molecules that can passively diffuse across the endothelial cell membranes. Racetams, being relatively polar, often exhibit limited lipophilicity.
-
Molecular Size: While this compound is a small molecule (Molar Mass: 153.161 g/mol ), the BBB generally favors molecules under 400-600 Da. However, even small molecules can be excluded if they are not lipophilic.
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which recognize a wide range of xenobiotics and pump them back into the bloodstream, preventing brain entry. It is plausible that this compound or its derivatives are substrates for these transporters.
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can increase a molecule's polarity and reduce its ability to cross the lipid membranes of the BBB.
Q3: What are the main strategies to enhance the BBB penetration of a lead compound like a this compound derivative?
A: There are several established strategies:
-
Chemical Modification (Prodrugs): Modifying the derivative to increase its lipophilicity. This often involves adding a lipid-soluble moiety that is cleaved off by enzymes in the brain, releasing the active drug.
-
Nanoparticle-based Delivery: Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from metabolism and facilitate transport across the BBB.
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching the drug to a ligand (like a monoclonal antibody) that binds to a receptor (e.g., transferrin receptor) on the BBB endothelial cells. This triggers the cell to transport the entire complex across into the brain.
-
Inhibition of Efflux Pumps: Co-administering a P-gp inhibitor can increase the brain concentration of drugs that are substrates for this transporter.
Section 2: Troubleshooting Guides
This section provides solutions to specific experimental problems in a Q&A format.
In Vitro BBB Models
Q: My in vitro BBB model (e.g., Transwell with hCMEC/D3 cells) shows consistently low Trans-Endothelial Electrical Resistance (TEER) values. What could be wrong?
A: Low TEER indicates poor tight junction formation and a "leaky" barrier, which compromises the reliability of your permeability data.
-
Cell Culture Conditions: Ensure cells are not overgrown or have been passaged too many times. Use only cells from a low passage number. Verify the quality and composition of your specific endothelial cell growth medium.
-
Co-culture Issues: If using a co-culture model, the health of astrocytes or pericytes is critical for inducing robust tight junctions in the endothelial cells. Check the viability and morphology of your support cells.
-
Coating of Transwell Inserts: Inconsistent or inadequate coating of the inserts with collagen or other extracellular matrix components can lead to poor cell attachment and barrier formation. Ensure the entire surface is evenly coated.
-
Measurement Technique: Ensure the TEER electrodes are correctly positioned, not touching the cell monolayer, and that the medium has equilibrated to room temperature before measuring.
Q: The permeability of my this compound derivative in the PAMPA-BBB assay is high, but in vivo brain concentration is negligible. Why is there a discrepancy?
A: This is a common issue highlighting the limitations of simplified models.
-
Absence of Efflux Transporters: The Parallel Artificial Membrane Permeability Assay (PAMPA) only predicts passive diffusion. It does not account for active efflux by transporters like P-gp, which are present in vivo. Your compound is likely a P-gp substrate. An in vitro assay with P-gp-overexpressing cells would help confirm this.
-
Metabolic Instability: Your derivative might be rapidly metabolized in the blood or liver before it can reach the brain. The PAMPA assay does not account for systemic metabolism. Perform plasma stability assays to investigate this.
-
Plasma Protein Binding: High binding to plasma proteins like albumin can reduce the free fraction of the drug available to cross the BBB. This is not modeled in a PAMPA assay.
Formulation & Delivery
Q: I am trying to encapsulate a hydrophilic this compound derivative into liposomes, but the encapsulation efficiency (EE) is very low (<10%). How can I improve this?
A: Low EE for hydrophilic small molecules is a frequent challenge.
-
Lipid Composition: Ensure the hydration step is performed above the phase transition temperature (Tm) of your chosen lipids to ensure proper vesicle formation. For hydrophilic drugs, which are encapsulated in the aqueous core, the goal is to maximize the captured aqueous volume.
-
Hydration Method: The thin-film hydration method is common, but the specific technique matters. Ensure the lipid film is thin and uniform. The volume of the hydration buffer containing your drug should be minimal to keep the drug concentration high.
-
Sizing Method: Methods like sonication can cause drug leakage. Extrusion through polycarbonate membranes is generally a gentler method for sizing vesicles and may improve retention.
-
Active Loading: If your derivative has an ionizable group (amine or carboxylic acid), consider using an active loading (remote loading) technique. This involves creating a pH or ion gradient across the liposome membrane, which can drive the drug into the core and achieve much higher EE than passive methods.
Q: My nanoparticle-formulated derivative shows signs of instability and aggregation in storage. What are the likely causes?
A: Nanoparticle stability is critical for reproducible results.
-
Zeta Potential: A low (close to neutral) zeta potential can lead to aggregation due to insufficient electrostatic repulsion between particles. If your formulation has a low zeta potential, consider adding charged lipids or polymers to the formulation.
-
Incorrect Storage Conditions: Check the recommended storage temperature and buffer conditions for your specific nanoparticle type. Freezing and thawing cycles can disrupt many liposomal formulations unless specific cryoprotectants are used.
-
Lipid Oxidation: If using unsaturated lipids, they may be prone to oxidation. Store under an inert gas (like argon or nitrogen) and consider adding an antioxidant like α-tocopherol to the formulation.
Section 3: Data Presentation & Key Parameters
Quantitative data should be organized to compare different derivatives and formulations.
Table 1: Physicochemical Properties and In Vitro Permeability of this compound Derivatives (Illustrative Data)
| Compound ID | Modification | Mol. Weight ( g/mol ) | cLogP | H-Bond Donors/Acceptors | PAMPA Pe (10⁻⁶ cm/s) | P-gp Substrate (Efflux Ratio) |
| This compound | Parent | 153.16 | -0.85 | 1 / 2 | 1.5 (Low) | 1.1 (No) |
| RZ-001 | C8-alkoxy | 267.37 | 2.50 | 1 / 2 | 8.2 (High) | 5.8 (Yes) |
| RZ-002 | Proline-amide | 252.28 | -1.20 | 2 / 3 | 0.9 (Low) | 1.3 (No) |
| RZ-003 | Liposome-Encapsulated | N/A | N/A | N/A | N/A | N/A |
Table 2: In Vivo Pharmacokinetic Parameters of Selected Derivatives in Rodents (Illustrative Data)
| Compound ID | Dose & Route | Plasma Cmax (ng/mL) | Brain Cmax (ng/g) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| This compound | 10 mg/kg, IV | 1500 | 45 | 0.03 | 0.02 |
| RZ-001 | 10 mg/kg, IV | 1250 | 60 | 0.05 | 0.01 |
| RZ-003 | 10 mg/kg, IV | 8500 (total) | 425 | 0.05 | 0.04 |
Section 4: Key Experimental Protocols
Protocol: PAMPA-BBB Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability.
Materials:
-
PAMPA sandwich plate (96-well donor and acceptor plates)
-
Porcine brain lipid extract dissolved in an appropriate solvent (e.g., dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and controls (e.g., high permeability like testosterone, low permeability like furosemide)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Solutions: Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10 mM). Dilute stocks into PBS (pH 7.4) to the final working concentration (e.g., 50-100 µM). The final DMSO concentration should be <1%.
-
Coat Membrane: Carefully pipette 5 µL of the brain lipid solution onto the filter membrane of each well in the donor plate.
-
Hydrate Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate, ensuring the coated filters are in contact with the buffer.
-
Add Compounds: Add 150 µL of the test compound working solutions to the donor plate wells.
-
Incubation: Cover the plate assembly and incubate at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.
-
Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol: In Vivo Brain Microdialysis
Brain microdialysis is a technique used to measure the unbound, pharmacologically active concentration of a drug directly in the brain's extracellular fluid (ECF) in a living animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (sized for the target brain region)
-
Microinfusion pump
-
Fraction collector
-
Anesthetized or freely moving animal (e.g., rat)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
LC-MS/MS system for analysis
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula directed at the target brain region (e.g., hippocampus, prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain tissue.
-
Perfusion: Connect the probe to the microinfusion pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours before administering the drug.
-
Drug Administration: Administer the this compound derivative via the desired route (e.g., intravenous bolus).
-
Sample Collection: Collect the dialysate samples into vials using a fraction collector at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Analysis: Analyze the concentration of the derivative in each dialysate sample using a validated, high-sensitivity LC-MS/MS method. The concentration in the dialysate represents the unbound drug concentration in the brain ECF.
-
Probe Recovery: It is critical to determine the in vivo recovery of the probe for your specific compound, as not all of the drug in the ECF will diffuse into the probe. This can be done using the retrodialysis method.
Section 5: Visualizations (Diagrams)
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. Drug penetration across the blood-brain barrier: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
Troubleshooting inconsistent behavioral effects of Rolziracetam in animal studies
Welcome to the technical support center for researchers utilizing Rolziracetam in animal studies. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of inconsistent behavioral effects. The information is tailored for researchers, scientists, and drug development professionals.
Section 1: General FAQs
This section covers foundational knowledge about this compound and its place within the broader class of racetam nootropics.
???+ question "Q1: What is this compound and what is its proposed mechanism of action?"
???+ question "Q2: Why are behavioral effects of racetams, including this compound, often inconsistent across studies?"
Section 2: Troubleshooting Inconsistent Efficacy
This guide provides specific, actionable advice for common problems encountered during this compound experiments, presented in a Q&A format.
???+ question "Q3: I am not observing any pro-cognitive effect of this compound in my Morris Water Maze experiment. What should I check?"
???+ question "Q4: My results show high inter-animal variability, even within the same treatment group. How can I reduce this?"
???+ question "Q5: Should I be using an acute or chronic dosing regimen for this compound?"
Section 3: Experimental Protocols & Data Tables
This section provides a sample experimental protocol and summarizes hypothetical quantitative data to illustrate common experimental parameters.
Key Experimental Protocol: Scopolamine-Induced Amnesia Reversal in a Passive Avoidance Task
This protocol is designed to test the ability of this compound to reverse a cholinergic deficit, a common method for evaluating nootropic efficacy.[1][2]
-
Animals: Male Wistar rats (250-300g). Housed in pairs with ad libitum access to food and water, on a 12:12 light/dark cycle.
-
Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild foot shock.
-
Habituation (Day 1): Place each rat in the light compartment and allow it to explore for 5 minutes.
-
Training (Day 2):
-
Place the rat in the light compartment. After 10 seconds, the door opens.
-
When the rat enters the dark compartment with all four paws, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Remove the rat 30 seconds after the shock and return it to its home cage.
-
-
Treatment and Testing (Day 3):
-
Administer the vehicle, this compound (e.g., 1, 5, 10 mg/kg, IP), or a positive control 60 minutes before testing.
-
Administer scopolamine (e.g., 1 mg/kg, IP) 30 minutes before testing to induce amnesia.
-
Place the rat in the light compartment. When the door opens, measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
An upper cut-off time (e.g., 300 seconds) is typically used.
-
Data Presentation: Hypothetical Comparative Efficacy Data
The following tables summarize potential outcomes from different studies to highlight sources of inconsistency.
Table 1: Effect of this compound on Morris Water Maze Escape Latency (Seconds)
| Study | Animal Model | Dose (mg/kg, IP) | Administration | Outcome (Day 5 Latency vs. Vehicle) |
| Study A | Healthy, Young Wistar Rats | 10 | Acute (30 min pre-trial) | No significant difference |
| Study B | Aged (24-month) Sprague-Dawley Rats | 10 | Chronic (14 days, once daily) | Significant Decrease (p < 0.05) |
| Study C | Scopolamine-treated C57BL/6 Mice | 5 | Acute (45 min pre-trial) | Significant Decrease (p < 0.01) |
| Study D | Healthy, Young Wistar Rats | 50 | Acute (30 min pre-trial) | No significant difference |
This table illustrates how the efficacy of this compound can be dependent on the animal model (impaired vs. healthy) and dose.
Table 2: Troubleshooting Checklist for Inconsistent Passive Avoidance Results
| Issue | Parameter to Check | Recommended Action |
| No drug effect | Dose-response | Test a wider range of doses (e.g., 0.5, 1, 5, 10, 20 mg/kg). |
| Timing of injection | Test different pre-treatment intervals (15, 30, 60 min) based on PK data.[3] | |
| Scopolamine efficacy | Ensure the scopolamine dose effectively impairs memory in the vehicle group. | |
| High variability | Subject characteristics | Use animals with a tighter age/weight range. Analyze sexes separately.[4] |
| Environmental factors | Ensure consistent lighting, noise levels, and handling for all subjects.[5] | |
| Shock intensity | Verify that the shock level is aversive but not injurious or seizure-inducing. |
Section 4: Visualized Pathways and Workflows
This section provides diagrams created using Graphviz to visualize key concepts related to this compound research.
Proposed Mechanism of Action
This diagram illustrates the hypothesized dual mechanism of this compound, focusing on its modulation of glutamatergic and cholinergic pathways.
Caption: Hypothesized dual mechanism of this compound action.
Experimental Workflow for a Behavioral Study
This flowchart outlines the critical steps and decision points in a typical behavioral pharmacology experiment.
Caption: Standard workflow for in vivo behavioral experiments.
Troubleshooting Logic for Null or Inconsistent Results
This decision tree provides a logical path for diagnosing experimental issues when expected behavioral effects are not observed.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic disposition of this compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce inter-individual variability in Rolziracetam pharmacokinetics
This technical support guide provides researchers, scientists, and drug development professionals with strategies to reduce inter-individual variability in Rolziracetam pharmacokinetics. The information is presented in a question-and-answer format to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual variability in the plasma concentrations of this compound in our preclinical animal studies. What are the potential contributing factors?
High inter-individual variability in plasma concentrations of a novel compound like this compound can stem from a multitude of factors. Key areas to investigate include genetic polymorphisms in drug-metabolizing enzymes and transporters, physiological differences such as age and sex, and the influence of environmental factors like diet and co-administered medications. For instance, studies on other racetam-class drugs have indicated that variations in cytochrome P450 (CYP) enzyme activity can significantly alter drug metabolism and clearance, leading to a wide range of plasma concentrations among subjects.
Q2: How can we experimentally identify the primary metabolic pathways of this compound and the enzymes involved?
To delineate the metabolic pathways of this compound, a combination of in vitro and in vivo studies is recommended. In vitro experiments using human liver microsomes (HLMs) and recombinant human CYP enzymes can identify the specific CYP isoforms responsible for its metabolism. An in vivo study in a relevant animal model would then confirm these findings and provide a more comprehensive picture of the drug's metabolic fate.
Q3: What experimental approaches can we use to assess the impact of genetic polymorphisms on this compound's pharmacokinetics?
To evaluate the influence of genetic variations, a targeted genotyping approach can be employed. This involves identifying common polymorphisms in the genes encoding the metabolic enzymes and transporters previously identified as being involved in this compound's disposition. Subjects can then be grouped based on their genotype to determine if specific alleles are associated with altered pharmacokinetic parameters.
Troubleshooting Guides
Issue: High variability in oral bioavailability of this compound.
Troubleshooting Steps:
-
Assess Formulation: Investigate the physicochemical properties of the drug substance and the formulation. Poor solubility or dissolution rate can lead to erratic absorption.
-
Evaluate Food Effects: Conduct a food-effect study to determine if the presence of food in the gastrointestinal tract alters the absorption of this compound.
-
Investigate Transporter Involvement: Use in vitro systems, such as Caco-2 cell monolayers, to examine if this compound is a substrate for intestinal uptake or efflux transporters (e.g., P-glycoprotein). Polymorphisms in these transporters can be a source of variability.
Issue: Inconsistent clearance rates of this compound across subjects.
Troubleshooting Steps:
-
Characterize Metabolic Phenotypes: If a specific CYP enzyme is identified as the primary metabolizing enzyme, consider phenotyping subjects based on their metabolic capacity (e.g., poor, intermediate, extensive, or ultra-rapid metabolizers).
-
Screen for Co-medications: Review the medication history of subjects to identify any co-administered drugs that could be inducers or inhibitors of the identified metabolic enzymes.
-
Assess Renal Function: If renal excretion is a significant route of elimination, evaluate the renal function of each subject, as variations in glomerular filtration rate can directly impact drug clearance.
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Metabolizer Groups
| Parameter | Poor Metabolizers (PM) | Intermediate Metabolizers (IM) | Extensive Metabolizers (EM) |
| Cmax (ng/mL) | 850 ± 150 | 600 ± 100 | 400 ± 75 |
| AUC (ng·h/mL) | 12000 ± 2500 | 7500 ± 1500 | 3000 ± 800 |
| t1/2 (h) | 10 ± 2.5 | 6 ± 1.5 | 3 ± 0.8 |
| CL/F (L/h) | 5 ± 1.2 | 8 ± 2.0 | 15 ± 3.5 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), this compound (1 µM), and an NADPH-generating system in phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the depletion of the parent drug over time.
-
Data Analysis: The in vitro half-life and intrinsic clearance are calculated from the rate of drug depletion.
Visualizations
Caption: Workflow for Investigating this compound Pharmacokinetic Variability.
Caption: Factors Contributing to Inter-Individual Pharmacokinetic Variability.
Overcoming challenges in the chiral separation of Rolziracetam enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the chiral separation of Rolziracetam enantiomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chiral separation of this compound enantiomers?
The primary challenges in the chiral separation of this compound and structurally similar racetam compounds include achieving adequate resolution between the enantiomers, dealing with long analysis times, and preventing peak tailing. Method development can be complex due to the need to select an appropriate chiral stationary phase (CSP) and optimize the mobile phase composition.
Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated high success rates for the chiral separation of racetam analogs like Levetiracetam and Oxiracetam.[1][2][3] Coated and immobilized amylose or cellulose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are often the first choice for screening due to their broad applicability.[4]
Q3: What is a typical starting mobile phase for method development?
For normal-phase chromatography on a polysaccharide-based CSP, a common starting mobile phase is a mixture of n-hexane and an alcohol modifier, such as isopropanol (IPA) or ethanol.[1] A typical starting ratio would be 90:10 (v/v) n-hexane:IPA. For reversed-phase methods, a mobile phase consisting of an aqueous buffer (like ammonium bicarbonate or ammonium acetate) and an organic modifier (acetonitrile or methanol) is a good starting point.
Q4: How does temperature affect the chiral separation of this compound?
Temperature can have a significant, though sometimes unpredictable, impact on chiral separations. Generally, lower temperatures tend to improve resolution by enhancing the chiral recognition interactions. However, in some cases, increasing the temperature can improve efficiency and peak shape. It is an important parameter to optimize for each specific method.
Q5: Can mobile phase additives improve the separation?
Yes, small amounts of additives can significantly improve peak shape and resolution. For basic compounds, adding a small percentage of an amine like diethylamine (DEA) to a normal-phase mobile phase can be beneficial. For acidic compounds, an acidic additive such as trifluoroacetic acid (TFA) may be used. In reversed-phase chromatography, buffers like ammonium bicarbonate are often preferred for LC-MS compatibility.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature. | 1. Screen different types of CSPs (e.g., amylose-based, cellulose-based).2. Adjust the ratio of the organic modifier in the mobile phase. A lower percentage of the polar solvent in normal phase often increases retention and selectivity.3. Experiment with different temperatures. Try decreasing the temperature first to enhance chiral recognition. |
| Peak Tailing | 1. Secondary interactions with the stationary phase.2. Presence of active sites on the silica support. | 1. Add a mobile phase additive. For basic analytes, a small amount of a basic modifier like DEA can improve peak shape. For acidic analytes, an acidic modifier like TFA may help.2. Ensure the column is well-conditioned. |
| Long Run Times | 1. High retention of enantiomers.2. Low mobile phase strength. | 1. Increase the percentage of the stronger eluting solvent in the mobile phase (e.g., increase isopropanol in a hexane/isopropanol mobile phase).2. Increase the flow rate, but be aware that this can sometimes negatively impact resolution. |
| Irreproducible Results | 1. Column not properly equilibrated.2. Mobile phase instability or degradation.3. Fluctuations in column temperature. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.2. Prepare fresh mobile phase daily.3. Use a column oven to maintain a constant and consistent temperature. |
| Loss of Column Performance | 1. Contamination of the column inlet frit.2. Degradation of the chiral stationary phase. | 1. Use a guard column to protect the analytical column.2. Ensure the mobile phase and sample solvents are compatible with the CSP. Avoid harsh solvents with coated polysaccharide phases. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Racetam Analogs (Normal Phase)
This protocol is a generalized method based on successful separations of Levetiracetam, which is structurally similar to this compound.
-
High-Performance Liquid Chromatography (HPLC) System: An HPLC system equipped with a quaternary pump, autosampler, and UV detector.
-
Chiral Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral UPLC-MS/MS Method for Racetam Analogs (Polar Organic)
This protocol is adapted from a validated method for Oxiracetam enantiomers and is suitable for high-sensitivity applications.
-
Ultra-Performance Liquid Chromatography (UPLC) System: A UPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Chiral Column: CHIRALPAK ID, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (78:22:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Mass spectrometry in positive electrospray ionization (ESI+) mode.
-
Injection Volume: 5 µL.
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Sample Preparation: Plasma samples can be prepared by protein precipitation with methanol. The supernatant is then evaporated and reconstituted in the mobile phase.
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for Racetam Analogs
| Chiral Stationary Phase | Racetam Analog | Mobile Phase | Resolution (Rs) | Reference |
| Chiralpak AD-H | Levetiracetam | n-Hexane:Isopropanol (90:10) | > 7.0 | |
| Chiralcel OD-H | Levetiracetam | (Alternative to Chiralpak AD-H) | Not specified | |
| CHIRALPAK ID | Oxiracetam | Hexane:Ethanol:TFA (78:22:0.1) | Baseline | |
| CHIRALPAK AD3 | Oxiracetam | Methanol:Acetonitrile (15:85) + 0.3‰ Formic Acid | > 3.2 |
Visualizations
Caption: Experimental workflow for the chiral separation of this compound.
References
- 1. A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. CN101532996A - Method for analyzing and separating levetiracetam by using HPLC method - Google Patents [patents.google.com]
- 4. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Sustained-Release Drug Delivery Systems for Rolziracetam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of sustained-release formulations of Rolziracetam.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting points for developing a sustained-release formulation for a moderately water-soluble drug like this compound?
A1: For a moderately soluble compound like this compound, hydrophilic matrix systems are a common and effective starting point. These systems are relatively simple to formulate and manufacture. The most frequently used polymers for this purpose are hypromellose (HPMC, also known as hydroxypropyl methylcellulose) of various viscosity grades. Another common approach is to use reservoir-style systems, such as polymer-coated pellets or tablets, which can provide very precise release kinetics.
Q2: How do I select the appropriate polymer for my this compound formulation?
A2: Polymer selection is critical and depends on the desired release profile and the physicochemical properties of this compound.
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For matrix tablets: High-viscosity grades of HPMC (e.g., K100M) will generally result in slower release rates compared to low-viscosity grades (e.g., K4M).
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For encapsulation/coating: Poly(lactic-co-glycolic acid) (PLGA) is a common choice for biodegradable microspheres, offering tunable release from days to months. Ethylcellulose is often used as a water-insoluble coating for multiparticulates to control drug diffusion.
Q3: What are the critical quality attributes (CQAs) I should monitor for a this compound sustained-release formulation?
A3: The primary CQAs for any sustained-release formulation include:
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Drug Release Profile: The rate and extent of drug release over a specified time, typically measured via in vitro dissolution testing.
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Assay and Content Uniformity: Ensuring the correct amount of this compound is present in each dosage unit and is uniformly distributed.
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Stability: The formulation must maintain its physical and chemical integrity, as well as its release characteristics, over its shelf life.
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Encapsulation Efficiency (for encapsulated forms): The percentage of the initial drug that is successfully entrapped within the delivery system.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental phase of formulation development.
Problem 1: My formulation exhibits a high initial "burst release" of this compound.
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Potential Cause 1: A significant portion of the drug is located on or near the surface of the delivery system (e.g., microspheres, matrix tablet).
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Suggested Solution 1:
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For Microspheres: Optimize the encapsulation process. A common technique is to include a washing step after microsphere production to remove surface-adsorbed drug. For example, rinsing with a cold aqueous buffer can be effective.
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For Matrix Tablets: Ensure homogenous mixing of this compound with the release-controlling polymer. If the drug is granulated before being mixed with the polymer, the granule size can influence burst release.
-
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Potential Cause 2: The polymer matrix is hydrating too slowly, or the outer layer is eroding too quickly.
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Suggested Solution 2:
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Increase the concentration or viscosity grade of the release-controlling polymer (e.g., switch from HPMC K4M to K100M). This will form a stronger gel layer more quickly, providing a more robust barrier to initial drug diffusion.
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Consider incorporating a small amount of a less soluble polymer to reduce the initial water penetration into the matrix.
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Problem 2: The drug release is incomplete, with a significant amount of this compound remaining in the formulation after 24 hours.
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Potential Cause 1: The polymer matrix is too strong or too hydrophobic, preventing full hydration and drug diffusion from the core of the dosage form.
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Suggested Solution 1:
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Decrease the concentration or viscosity grade of the primary release-controlling polymer.
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Incorporate a channeling agent or a soluble excipient (e.g., lactose, mannitol) into the formulation. These agents will dissolve and create pores within the matrix, allowing for more complete drug release.
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Potential Cause 2: The drug may be interacting with an excipient in the formulation, reducing its solubility.
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Suggested Solution 2:
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Conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC) to screen for potential interactions between this compound and the selected excipients.
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If an interaction is detected, substitute the problematic excipient.
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Problem 3: I am observing high batch-to-batch variability in the drug release profiles.
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Potential Cause 1: Inconsistent manufacturing processes, such as variations in mixing times, compression force (for tablets), or evaporation rates (for solvent-based encapsulation).
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Suggested Solution 1:
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Standardize all manufacturing parameters and document them meticulously.
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For matrix tablets, monitor tablet hardness and weight variation closely, as these can impact the matrix structure and, consequently, the release rate.
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For microspheres, control parameters like stirring speed, temperature, and solvent removal rate.
-
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Potential Cause 2: The physical properties of the raw materials (e.g., particle size distribution of the drug or polymer) vary between batches.
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Suggested Solution 2:
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Establish strict specifications for all incoming raw materials.
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Perform characterization tests (e.g., particle size analysis, moisture content) on each new batch of drug and excipients before use in manufacturing.
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Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of key formulation variables on the performance of a this compound sustained-release system.
Table 1: Effect of HPMC K100M Concentration on this compound Release from a Matrix Tablet
| Time (hours) | % this compound Released (15% HPMC) | % this compound Released (25% HPMC) | % this compound Released (35% HPMC) |
| 1 | 35.2 | 24.1 | 15.8 |
| 4 | 65.7 | 48.9 | 35.4 |
| 8 | 88.1 | 70.3 | 55.9 |
| 12 | 95.4 | 85.6 | 72.3 |
| 24 | 98.9 | 96.2 | 88.7 |
Table 2: Influence of PLGA Polymer Type on this compound Encapsulation Efficiency and Burst Release
| PLGA Type (Lactide:Glycolide) | Encapsulation Efficiency (%) | Burst Release at 1 hour (%) |
| 50:50 | 75.3 | 28.5 |
| 75:25 | 82.1 | 19.2 |
| 85:15 | 88.6 | 12.4 |
Experimental Protocols
Protocol 1: In Vitro Drug Release Testing (USP Apparatus 2 - Paddle Method)
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Media Preparation: Prepare 900 mL of phosphate-buffered saline (PBS) at pH 7.4. De-gas the media before use.
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Apparatus Setup: Set up a USP Apparatus 2 (Paddle) with the temperature maintained at 37 ± 0.5 °C and the paddle speed set to 50 RPM.
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Sample Introduction: Place one this compound sustained-release tablet (or an equivalent amount of microspheres) into each dissolution vessel.
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Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a 5 mL aliquot of the dissolution medium. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed media.
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Sample Analysis: Filter the collected samples through a 0.45 µm syringe filter. Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling steps.
Protocol 2: Determination of this compound Encapsulation Efficiency in Microspheres
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Sample Preparation: Accurately weigh 20 mg of the this compound-loaded microspheres.
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Drug Extraction: Transfer the microspheres to a 50 mL volumetric flask. Add a suitable solvent that dissolves both the polymer and the drug (e.g., dichloromethane). Sonicate for 15-20 minutes to ensure complete dissolution and drug extraction.
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Final Preparation: Dilute the solution to the final volume of 50 mL with the same solvent.
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Analysis: Analyze the concentration of this compound in the solution using a validated HPLC method.
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Calculation: The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = (Actual Drug Content / Theoretical Drug Content) x 100
Visualizations: Workflows and Logic Diagrams
Caption: Experimental workflow for developing a sustained-release this compound formulation.
Caption: Troubleshooting logic for addressing high initial burst release.
Mitigating potential pro-convulsant effects of high-dose Rolziracetam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose Rolziracetam. The focus is on identifying and mitigating potential pro-convulsant effects that may arise during pre-clinical investigations.
Frequently Asked Questions (FAQs)
Q1: We are observing seizure-like events in our animal models at high doses of this compound. What is the potential mechanism for this?
A1: While this compound is a nootropic agent, like other compounds in the racetam class, it is known to modulate central nervous system activity. The leading hypothesis for pro-convulsant effects at high doses is excessive neuronal excitation. This may be due to:
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Glutamatergic System Modulation: this compound, like other racetams, may enhance the function of AMPA receptors, a type of glutamate receptor.[1] At high concentrations, this could lead to an over-activation of excitatory pathways, tipping the balance towards neuronal hyperexcitability and seizure activity.
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Reduced GABAergic Inhibition: Although less commonly reported for racetams, high doses of some compounds can interfere with the brain's primary inhibitory neurotransmitter, GABA. A reduction in GABAergic tone would lower the seizure threshold.
Q2: How can we definitively determine if the observed events are seizures and if they are dose-dependent?
A2: To confirm that the observed behaviors are seizures and to establish a dose-response relationship, we recommend a combination of behavioral scoring and electroencephalography (EEG) monitoring in your animal models. Continuous video-EEG monitoring is the gold standard for detecting and quantifying seizure activity.
You should also perform a dose-escalation study to identify the threshold at which pro-convulsant effects emerge. We recommend testing a range of doses, from the therapeutically relevant dose up to the highest tolerated dose.
Q3: What are the recommended in vivo models to assess the pro-convulsant potential of high-dose this compound?
A3: Two standard preclinical models are recommended for evaluating a compound's effect on seizure threshold: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure threshold test. These assays can help quantify the pro-convulsant liability of high-dose this compound.
Q4: Can we investigate the pro-convulsant effects of this compound in vitro?
A4: Yes, in vitro models using hippocampal brain slices are excellent for studying the direct effects of this compound on neuronal excitability. By recording electrical activity from neuronal populations in the hippocampus, a brain region highly susceptible to seizures, you can assess changes in neuronal firing and synchronization in response to high concentrations of this compound.
Q5: If we confirm that high-dose this compound has pro-convulsant effects, what strategies can we use to mitigate them?
A5: To counteract the potential pro-convulsant effects of high-dose this compound, you can co-administer compounds that enhance inhibitory neurotransmission or reduce excitatory neurotransmission. The two primary strategies are:
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Enhancing GABAergic Inhibition: Co-administration of a GABA-A receptor positive allosteric modulator (PAM) can increase the inhibitory tone in the brain, thereby raising the seizure threshold.
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Reducing Glutamatergic Excitotoxicity: Co-administration of a non-competitive NMDA receptor antagonist can dampen excessive excitatory signaling, which may be a primary driver of the pro-convulsant effects.
Troubleshooting Guides & Experimental Protocols
Guide 1: Assessing Pro-convulsant Liability of High-Dose this compound In Vivo
This guide provides protocols for two standard in vivo models to quantify the pro-convulsant potential of this compound.
Objective: To determine if high-dose this compound lowers the threshold for electrically induced seizures.
Materials:
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Male adult rodents (mice or rats)
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This compound (various doses) and vehicle control
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Electroconvulsive shock apparatus with corneal or ear-clip electrodes
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Saline solution (0.9%)
Procedure:
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Administer this compound or vehicle to cohorts of animals at various doses (e.g., 50, 100, 200 mg/kg, i.p.).
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At the time of peak drug effect (determined in preliminary pharmacokinetic studies), deliver a brief electrical stimulus via corneal or ear-clip electrodes.
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The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting at least 3 seconds.
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Determine the median effective dose (ED50) of the electrical stimulus required to induce a tonic hindlimb extension seizure in each treatment group. A lower ED50 in the this compound-treated groups compared to the vehicle group indicates a pro-convulsant effect.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Seizure Threshold (mA) (Mean ± SEM) | % Change from Vehicle |
| Vehicle | - | 10 | 15.2 ± 0.8 | - |
| This compound | 50 | 10 | 14.8 ± 0.9 | -2.6% |
| This compound | 100 | 10 | 12.1 ± 0.7 | -20.4% |
| This compound | 200 | 10 | 9.5 ± 0.6** | -37.5% |
| p<0.05, **p<0.01 vs. Vehicle |
Objective: To determine if high-dose this compound lowers the threshold for chemically induced seizures.
Materials:
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Male adult rodents (mice or rats)
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This compound (various doses) and vehicle control
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Pentylenetetrazol (PTZ) solution (e.g., 5 mg/mL in saline)
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Infusion pump and tail vein catheter
Procedure:
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Administer this compound or vehicle to cohorts of animals at various doses.
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At the time of peak drug effect, infuse PTZ solution at a constant rate (e.g., 0.5 mL/min for mice) into the tail vein.
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Record the time to the first myoclonic twitch and the onset of generalized clonic seizures.
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Calculate the dose of PTZ required to induce each seizure endpoint. A lower dose of PTZ in the this compound-treated groups indicates a pro-convulsant effect.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | PTZ Dose for First Twitch (mg/kg) (Mean ± SEM) | PTZ Dose for Generalized Seizure (mg/kg) (Mean ± SEM) |
| Vehicle | - | 10 | 35.4 ± 2.1 | 52.1 ± 3.5 |
| This compound | 50 | 10 | 33.9 ± 2.3 | 49.8 ± 3.1 |
| This compound | 100 | 10 | 28.7 ± 1.9 | 41.5 ± 2.8 |
| This compound | 200 | 10 | 22.1 ± 1.5 | 33.2 ± 2.2 |
| *p<0.05, **p<0.01 vs. Vehicle |
Guide 2: Investigating Neuronal Hyperexcitability In Vitro
This guide details an in vitro protocol to assess the direct effects of high-dose this compound on neuronal activity.
Objective: To measure changes in neuronal firing and network excitability in hippocampal slices exposed to high concentrations of this compound.
Materials:
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Rodent brain slicing apparatus (vibratome)
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Artificial cerebrospinal fluid (aCSF)
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Recording chamber and multi-electrode array (MEA) or patch-clamp setup
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This compound stock solution
Procedure:
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Prepare acute hippocampal slices (300-400 µm thick) from adult rodents.
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Allow slices to recover in oxygenated aCSF.
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Transfer a slice to the recording chamber and establish a stable baseline recording of spontaneous neuronal activity.
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Perfuse the slice with increasing concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM).
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Record changes in the frequency and amplitude of spontaneous neuronal firing, as well as the emergence of epileptiform discharges (e.g., bursts of action potentials, interictal-like spikes).
Data Presentation:
| This compound Concentration | N (slices) | Spontaneous Firing Rate (Hz) (Mean ± SEM) | Interictal-like Spike Frequency (events/min) (Mean ± SEM) |
| Baseline (aCSF) | 8 | 1.2 ± 0.3 | 0 |
| 10 µM | 8 | 1.5 ± 0.4 | 0.2 ± 0.1 |
| 50 µM | 8 | 3.8 ± 0.7 | 2.5 ± 0.6 |
| 100 µM | 8 | 7.2 ± 1.1 | 8.1 ± 1.3 |
| *p<0.05, **p<0.01 vs. Baseline |
Guide 3: Mitigating Pro-convulsant Effects of High-Dose this compound
This guide provides protocols for testing two pharmacological strategies to counteract the pro-convulsant effects of high-dose this compound.
Objective: To determine if enhancing GABAergic inhibition can prevent the pro-convulsant effects of high-dose this compound.
Procedure:
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Select a GABA-A PAM (e.g., Diazepam, a benzodiazepine).
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In separate cohorts of animals, co-administer a fixed high dose of this compound (e.g., 200 mg/kg) with increasing doses of the GABA-A PAM.
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Perform the PTZ seizure threshold test as described in Protocol 2.
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Assess whether the GABA-A PAM can reverse the this compound-induced reduction in the PTZ seizure threshold.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | PTZ Dose for Generalized Seizure (mg/kg) (Mean ± SEM) |
| Vehicle | - | 10 | 51.5 ± 3.3 |
| This compound | 200 | 10 | 32.8 ± 2.5** |
| This compound + GABA-A PAM | 200 + 0.5 | 10 | 40.1 ± 2.9# |
| This compound + GABA-A PAM | 200 + 1.0 | 10 | 49.7 ± 3.1## |
| This compound + GABA-A PAM | 200 + 2.0 | 10 | 58.3 ± 3.8## |
| p<0.05, **p<0.01 vs. Vehicle; #p<0.05, ##p<0.01 vs. This compound alone |
Objective: To determine if reducing glutamatergic excitotoxicity can mitigate the pro-convulsant effects of high-dose this compound.
Procedure:
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Select a non-competitive NMDA receptor antagonist (e.g., Memantine).
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In separate cohorts of animals, co-administer a fixed high dose of this compound (e.g., 200 mg/kg) with increasing doses of the NMDA receptor antagonist.
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Perform the MES seizure threshold test as described in Protocol 1.
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Evaluate if the NMDA receptor antagonist can prevent the this compound-induced decrease in the seizure threshold.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Seizure Threshold (mA) (Mean ± SEM) |
| Vehicle | - | 10 | 15.5 ± 0.9 |
| This compound | 200 | 10 | 9.2 ± 0.7** |
| This compound + NMDA Antagonist | 200 + 5 | 10 | 12.1 ± 0.8# |
| This compound + NMDA Antagonist | 200 + 10 | 10 | 14.8 ± 0.9## |
| This compound + NMDA Antagonist | 200 + 20 | 10 | 16.2 ± 1.0## |
| p<0.05, **p<0.01 vs. Vehicle; #p<0.05, ##p<0.01 vs. This compound alone |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential pro-convulsant mechanism of high-dose this compound and mitigation strategies.
Caption: Workflow for in vivo assessment of this compound's pro-convulsant potential.
Caption: In vitro workflow for testing mitigation of this compound-induced hyperexcitability.
References
Validation & Comparative
Rolziracetam's Efficacy in Reversing Scopolamine-Induced Amnesia: A Comparative Analysis with Other Racetams
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Rolziracetam's efficacy against other racetams in reversing scopolamine-induced amnesia. The information is supported by available experimental data, detailed methodologies, and visualizations of associated signaling pathways.
Scopolamine-induced amnesia serves as a widely utilized animal model for studying cognitive dysfunction, particularly deficits in learning and memory associated with cholinergic system impairment. Racetams, a class of nootropic agents, have been investigated for their potential to mitigate these deficits. This guide focuses on comparing the efficacy of this compound to other well-known racetams like piracetam, aniracetam, and oxiracetam in this specific preclinical model.
Comparative Efficacy in Preclinical Models
Available research presents a nuanced view of this compound's effectiveness in reversing scopolamine-induced amnesia, particularly when compared to other members of the racetam family. A key study directly comparing these compounds reported that this compound was ineffective in a passive avoidance task in mice, whereas piracetam demonstrated a significant anti-amnesic effect.
To provide a clear comparison, the following table summarizes findings from various studies investigating the effects of different racetams on scopolamine-induced amnesia.
| Racetam | Animal Model | Behavioral Test | Key Findings |
| This compound | Mice | Passive Avoidance | Ineffective in reversing scopolamine-induced amnesia. |
| Piracetam | Mice, Rats | Passive Avoidance, Morris Water Maze, Elevated Plus Maze | Consistently shown to reverse scopolamine-induced amnesia and improve performance in various memory tasks.[1][2] |
| Aniracetam | Rats | Passive Avoidance | Effective in preventing scopolamine-induced amnesia. |
| Oxiracetam | Mice, Rats | Passive Avoidance | Shown to be effective in some studies, while one study reported it as ineffective in a passive avoidance test. |
| Pramiracetam | Healthy Volunteers | Verbal Memory Tests | Partially reduced the amnesic effects induced by scopolamine in both young and old subjects.[3] |
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the methodologies employed in the key experiments cited.
Scopolamine-Induced Amnesia Model
A widely accepted method for inducing a transient amnesic state in animal models is through the administration of scopolamine, a muscarinic receptor antagonist. This cholinergic blockade disrupts memory formation and consolidation.
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Animal Models: Typically, rodents such as mice and rats are used.
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Scopolamine Administration: Scopolamine is usually administered intraperitoneally (i.p.) at doses ranging from 0.4 mg/kg to 3 mg/kg, approximately 30 minutes before the acquisition trial of a behavioral task.
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Behavioral Paradigms:
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Passive Avoidance Test: This test assesses learning and memory by measuring an animal's latency to enter a dark compartment where it previously received an aversive stimulus (e.g., a mild foot shock). A longer latency to enter the dark compartment indicates better memory retention.
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Morris Water Maze: This task evaluates spatial learning and memory. Animals are placed in a pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are key measures of memory.
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Elevated Plus Maze: While primarily used for anxiety, this maze can be adapted to assess memory. The time an animal spends in the open arms versus the closed arms is measured. A decrease in time spent in the open arms on a subsequent trial can indicate memory of the aversive open space.
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Signaling Pathways in Racetam-Mediated Cognitive Enhancement
The mechanisms of action for racetams are not fully elucidated but are believed to involve the modulation of central neurotransmitter systems, primarily the cholinergic and glutamatergic pathways.
Cholinergic System Modulation
Scopolamine induces amnesia by blocking muscarinic acetylcholine receptors. Racetams are thought to counteract this by enhancing cholinergic neurotransmission.
Caption: Racetam modulation of the cholinergic system to counteract scopolamine's effects.
Glutamatergic System Modulation
Racetams, particularly aniracetam and oxiracetam, are known to modulate AMPA and NMDA receptors, which are critical for synaptic plasticity and memory formation. This modulation can lead to the activation of downstream signaling cascades, including Protein Kinase C (PKC).
Caption: Glutamatergic signaling pathway influenced by certain racetams.
Experimental Workflow for Comparative Efficacy Studies
The following diagram illustrates a typical experimental workflow for comparing the efficacy of different racetams in a scopolamine-induced amnesia model.
Caption: A standard experimental workflow for assessing anti-amnesic drug efficacy.
References
- 1. Comparative studies on the effects of the nootropic drugs adafenoxate, meclofenoxate and piracetam, and of citicholine on scopolamine-impaired memory, exploratory behavior and physical capabilities (experiments on rats and mice) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pramiracetam effects on scopolamine-induced amnesia in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating the amnesia-reversal activity of Rolziracetam in different animal strains
For researchers in neuroscience and drug development, the racetam class of nootropics has long been a subject of interest for its potential cognitive-enhancing and anti-amnesic properties. While the user's initial query focused on replicating the amnesia-reversal activity of Rolziracetam, a thorough review of published literature indicates a lack of evidence for its efficacy in established animal models of amnesia. Notably, a key study found this compound to be ineffective in a scopolamine-induced amnesia model in mice[1].
This guide, therefore, shifts focus to other members of the racetam family for which amnesia-reversal data are available, providing a comparative overview for researchers investigating cognitive enhancement. We will examine the efficacy of Piracetam, Aniracetam, and Oxiracetam in various animal strains and amnesia models, presenting supporting experimental data and detailed protocols to aid in the design of future studies.
Comparative Efficacy of Racetams in Preclinical Amnesia Models
The following tables summarize the quantitative data from studies investigating the effects of Piracetam, Aniracetam, and Oxiracetam on chemically-induced amnesia in rodents. These studies primarily utilize scopolamine, a muscarinic antagonist that induces memory deficits, or cycloheximide, a protein synthesis inhibitor.
Scopolamine-Induced Amnesia Models
Scopolamine administration impairs cholinergic neurotransmission, a key pathway in memory formation and retrieval. The following data compare the effectiveness of different racetams in reversing these deficits.
| Compound | Animal Strain | Amnesia Model | Behavioral Assay | Dosage | Key Findings |
| Piracetam | Mice | Scopolamine (0.8 mg/kg, i.p.) for 15 days | Object Recognition, Social Recognition, Inhibitory Avoidance | 200 mg/kg | Significantly reversed scopolamine-induced deficits in aversive, social, and declarative memories[2]. |
| Rats | Scopolamine (3 mg/kg) | Passive Avoidance Task | 100 mg/kg | Largely overcame the amnesic effects of scopolamine[3]. | |
| Aniracetam | Female Rats | Scopolamine | Inhibitory Avoidance | 50 mg/kg (oral) | Significantly ameliorated scopolamine-induced amnesia; 53% of treated rats showed correct responding vs. 9% of controls[4]. |
| Oxiracetam | Aged Mice | Scopolamine (0.25 mg/kg, i.p.) | Habituation Test (Light-Dark Box) | 50-200 mg/kg (i.p.) | Prevented scopolamine-induced disruption of the habituation response[5]. |
| This compound | Mice | Scopolamine (3 mg/kg, i.p.) | Passive Avoidance "Step Through" | Not specified | Ineffective in antagonizing the amnesic effect of scopolamine. |
Cycloheximide-Induced Amnesia Models
Cycloheximide induces amnesia by inhibiting protein synthesis, which is crucial for the consolidation of long-term memories.
| Compound | Animal Strain | Amnesia Model | Behavioral Assay | Dosage | Key Findings |
| Piracetam | Not specified in abstract | Cycloheximide | Not specified in abstract | 200 mg/kg, i.p. | Prevented anterograde amnesia produced by cycloheximide. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of the experimental protocols used in the cited studies.
Scopolamine-Induced Amnesia and Passive Avoidance in Rats
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Objective: To assess the ability of a compound to reverse scopolamine-induced deficits in learning and memory.
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Animals: Female rats.
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Amnesia Induction: Scopolamine administered intraperitoneally (i.p.) prior to the acquisition trial.
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Behavioral Assay (Inhibitory Avoidance):
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Acquisition Trial: Rats are placed in a brightly lit compartment of a two-compartment apparatus. When they cross into the dark compartment, they receive a mild footshock.
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Drug Administration: The test compound (e.g., Aniracetam at 50 mg/kg, orally) is administered immediately after the acquisition trial.
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Retention Trial: 24 hours later, the rats are returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates successful memory of the aversive stimulus.
-
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Data Analysis: Comparison of the step-through latency between the vehicle-treated, scopolamine-only, and scopolamine + test compound groups.
Cycloheximide-Induced Amnesia for Taste Aversion in Rats
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Objective: To determine if a compound can reverse amnesia induced by the inhibition of protein synthesis.
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Animals: Male hooded rats.
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Amnesia Induction: Cycloheximide (400 µg) is injected intraventricularly 5, 7, or 9 hours before training.
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Behavioral Assay (Conditioned Taste Aversion):
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Conditioning: Rats are presented with a novel taste (saccharin) and are subsequently injected with an emetic agent (e.g., LiCl) to induce nausea.
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Drug Administration: The test compound would be administered at a specified time relative to the conditioning trial.
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Preference Test: 24 hours later, rats are given a choice between saccharin-flavored water and plain water. A low preference for the saccharin solution indicates a memory of the aversive pairing.
-
-
Data Analysis: The saccharin preference ratio is calculated and compared across treatment groups.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in these experiments, the following diagrams are provided.
Figure 1. Simplified pathway of scopolamine-induced amnesia and potential intervention by racetams.
References
- 1. Effects of nootropic drugs in a scopolamine-induced amnesia model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piracetam reverses scopolamine-induced memory disorder in mice: an animal model using behavioral, oxidative, and cholinesterase biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Rolziracetam's Efficacy in a Mild Cognitive Impairment Model: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rolziracetam's performance against Piracetam in a preclinical model of mild cognitive impairment (MCI). The data presented is based on available experimental evidence to inform future research and development directions.
The validation of nootropic agents for treating cognitive decline remains a critical area of research. This guide focuses on this compound, a compound within the racetam class, and its efficacy in a well-established animal model of MCI—scopolamine-induced amnesia. This model mimics the cholinergic deficit observed in early-stage Alzheimer's disease and other cognitive disorders.
Comparative Efficacy in Scopolamine-Induced Amnesia
A key study investigated the anti-amnesic effects of this compound in comparison to the archetypal nootropic, Piracetam, using a one-trial passive avoidance "step-through" response in mice.[1] Scopolamine, a muscarinic receptor antagonist, was administered to induce a learning and memory deficit. The results of this study are summarized below.
Table 1: Comparative Efficacy of Racetams in Reversing Scopolamine-Induced Amnesia
| Compound | Efficacy in Reversing Scopolamine-Induced Amnesia |
| This compound | Ineffective |
| Piracetam | Significant anti-amnesic effect |
| Oxiracetam | Ineffective |
Data sourced from Verloes et al., 1988.[1]
The findings from this pivotal study indicate that, under the tested conditions, this compound did not counteract the cognitive impairment induced by scopolamine.[1] In contrast, Piracetam demonstrated a significant ability to reverse the amnesic effects, highlighting a clear differentiation in the pharmacological activity between these two structurally related compounds.[1]
Experimental Protocol: Passive Avoidance Test
The passive avoidance task is a widely utilized behavioral paradigm to assess fear-motivated learning and long-term memory in rodents.[2] The protocol for the "step-through" variation is detailed below.
Apparatus:
A two-compartment apparatus is used, consisting of a brightly illuminated chamber and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid capable of delivering a mild electric foot shock.
Procedure:
-
Habituation: Each animal is initially placed in the illuminated chamber and allowed to explore both compartments freely for a set period (e.g., 5 minutes).
-
Acquisition Trial: The animal is placed in the illuminated chamber. Upon entering the dark chamber, the guillotine door is closed, and a brief, mild foot shock is delivered (e.g., 1 mA for 1 second). This single trial creates an association between the dark compartment and the aversive stimulus.
-
Drug Administration: Test compounds (e.g., this compound, Piracetam) or a vehicle are administered at a specified time before the acquisition trial. Scopolamine (e.g., 3 mg/kg, IP) is administered prior to the drug treatment to induce amnesia.
-
Retention Test: Typically conducted 24 hours after the acquisition trial, the animal is returned to the illuminated chamber, and the latency to enter the dark chamber (step-through latency) is recorded, with a defined cut-off time (e.g., 300 seconds). A longer step-through latency is indicative of better memory retention of the aversive experience.
Putative Mechanism of Action: The Cholinergic System
Racetam nootropics are generally thought to exert their cognitive-enhancing effects through the modulation of central neurotransmitter systems, with the cholinergic system being a primary target. Acetylcholine is a critical neurotransmitter for learning and memory processes.
The scopolamine-induced amnesia model is predicated on blocking muscarinic acetylcholine receptors, thereby disrupting cholinergic neurotransmission and impairing memory formation. Nootropics that are effective in this model, such as Piracetam, are believed to counteract this disruption by enhancing cholinergic function. This can be achieved through various mechanisms, including increasing acetylcholine release or enhancing the efficiency of cholinergic receptors.
Given that this compound was found to be ineffective in the scopolamine model, it is plausible that its mechanism of action does not significantly involve the potentiation of the cholinergic system in a manner that can overcome muscarinic receptor antagonism, at least at the dosages tested.
Conclusion and Future Directions
The available preclinical data suggests that this compound is not effective in the scopolamine-induced amnesia model of mild cognitive impairment, a model where Piracetam shows clear efficacy. This finding is critical for guiding further research into the therapeutic potential of this compound. While this single study provides a valuable comparative data point, further investigations are warranted to fully characterize the pharmacological profile of this compound. Future studies could explore:
-
Alternative Models of MCI: Evaluating this compound in other models of cognitive impairment, such as those based on aging or glutamatergic dysfunction, would provide a more comprehensive understanding of its potential nootropic effects.
-
Dose-Response Studies: A broader range of dosages should be systematically evaluated to rule out the possibility of a narrow therapeutic window.
-
Mechanistic Studies: Investigating the effects of this compound on other neurotransmitter systems, such as the glutamatergic system, and on synaptic plasticity mechanisms would help to elucidate its molecular targets.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
